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3-(Aminomethyl)cyclobutanone hydrochloride Documentation Hub

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  • Product: 3-(Aminomethyl)cyclobutanone hydrochloride
  • CAS: 1363382-42-6

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Solvent Strategy for 3-(Aminomethyl)cyclobutanone Hydrochloride

Executive Summary 3-(Aminomethyl)cyclobutanone hydrochloride is a critical -rich building block used to introduce metabolic stability and conformational restriction into drug candidates.[1] However, its handling is frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Aminomethyl)cyclobutanone hydrochloride is a critical


-rich building block used to introduce metabolic stability and conformational restriction into drug candidates.[1] However, its handling is frequently complicated by the conflicting polarity of its functional groups: the lipophilic, strained cyclobutane ring versus the highly polar, ionic ammonium chloride moiety.[2]

This guide provides a definitive solubility landscape for this compound.[1] It moves beyond simple "soluble/insoluble" binary classifications to provide a strategic framework for solvent selection during reaction design, workup, and purification.[1][2]

Physicochemical Profile & Solubility Drivers

To manipulate the solubility of this compound, one must understand the forces at play in the crystal lattice.[1][2]

  • Structure: A rigid 4-membered ketone ring appended with a primary methylamine hydrochloride.[1]

  • Lattice Energy: High.[1] The ionic interaction between the ammonium cation (

    
    ) and chloride anion (
    
    
    
    ) dominates the solid-state energetics.[1]
  • Ring Strain: The cyclobutanone ring introduces significant angle strain (

    
    26 kcal/mol).[1][2] While this does not directly dictate solubility, it makes the compound sensitive to nucleophilic attack (e.g., by hydroxide or alkoxides) in solution, limiting the use of strong basic conditions for dissolution.[2]
    
The "Solubility Switch"

The most critical operational parameter is the protonation state .[1][2]

  • HCl Salt Form: Highly polar, water-soluble, insoluble in lipophilic organics.[1][2]

  • Free Base Form: Moderately polar, soluble in chlorinated solvents and ethers, unstable upon prolonged storage.[2]

The Solubility Landscape (HCl Salt Form)

The following table categorizes solvents based on their interaction with the ionic lattice of 3-(Aminomethyl)cyclobutanone hydrochloride.

Solvent ClassSpecific SolventSolubility RatingOperational Utility
Polar Protic Water (

)
High (>100 mg/mL)Dissolution: Excellent for aqueous workups, but difficult to remove (lyophilization required).[1]
Methanol (MeOH)High (>50 mg/mL)Reaction Medium: Ideal for homogenous reactions.[1][2] Good for transferring the salt.[1]
Ethanol (EtOH)Moderate Crystallization: Strong temperature dependence makes EtOH a prime candidate for cooling crystallization.[1][2]
Isopropanol (IPA)Low Antisolvent: Often used to crash out the salt from MeOH or water solutions.[1][2]
Polar Aprotic DMSOHigh Stock Solutions: Standard for biological assay stocks (typically 10-100 mM).[1]
DMF / NMPModerate/High Reaction Medium: Useful for

or coupling reactions where solubility is required at elevated temps.[1]
Acetonitrile (MeCN)Low Slurry Wash: Useful for washing filter cakes to remove organic impurities without dissolving the salt.[1][2]
Chlorinated Dichloromethane (DCM)Negligible Purification: The salt will not dissolve.[1][2] Used to wash away non-polar impurities from the solid salt.[1]
Ethers/Hydrocarbons THF, Et2O, Toluene, HexaneInsoluble Precipitation: Addition of these solvents to a reaction mixture will force the HCl salt to precipitate/oil out.[2]

Critical Insight: The "Oiling Out" Phenomenon Cyclobutane derivatives often "oil out" rather than crystallize when an antisolvent (like Ether) is added too quickly to a Methanol solution.[1][2] To prevent this, use Isopropanol as the antisolvent and add it slowly at elevated temperatures.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic for handling this compound based on the desired outcome (Reaction vs. Purification).

SolubilityStrategy Start 3-(Aminomethyl)cyclobutanone HCl Goal Define Goal Start->Goal Rxn Reaction Medium Goal->Rxn Synthesis Purify Purification/Isolation Goal->Purify Workup Polar Use Polar Protic/Aprotic (MeOH, DMSO, DMF) Rxn->Polar Dissolve Salt Extract Extraction Required? Purify->Extract FreeBase Switch to Free Base (pH > 10, extract w/ DCM) Extract->FreeBase Yes (Organic Phase) Recryst Recrystallization (Salt Form) Extract->Recryst No (Solid Phase) System Solvent System: MeOH (Solvent) + IPA (Antisolvent) Recryst->System

Figure 1: Decision tree for solvent selection based on process requirements.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on visual estimation. The following self-validating protocol ensures accurate solubility data, essential for scaling up.

Objective: Determine saturation solubility (


) in a specific organic solvent (e.g., Ethanol) at 25°C.
Materials
  • 3-(Aminomethyl)cyclobutanone HCl (dried).[1][2]

  • 0.45

    
    m Syringe Filter (PTFE or Nylon).[1][2]
    
  • Scintillation vials.[1]

  • Temperature-controlled shaker or water bath.[1]

Step-by-Step Methodology
  • Supersaturation: Add excess solid compound to 2 mL of the target solvent in a vial. Ensure solid remains visible at the bottom (suspension).[1][2]

  • Equilibration: Shake/stir at 25°C for 24 hours.

    • Validation Check: If all solid dissolves, the solution is not saturated.[1][2] Add more solid until a persistent precipitate remains.[1]

  • Filtration: Draw 1 mL of the supernatant into a syringe and filter through a 0.45

    
    m filter into a pre-weighed vial (
    
    
    
    ).
  • Measurement: Weigh the vial with the solution (

    
    ).
    
  • Evaporation: Evaporate the solvent (vacuum oven at 40°C or nitrogen stream) until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    (Where 
    
    
    
    is the density of the solvent).[1][2]

Practical Applications & Troubleshooting

Scenario A: Recrystallization (Purification)

The HCl salt often contains minor impurities from synthesis.[1][2]

  • Strategy: Dissolve in minimum hot Methanol (

    
    C). Slowly add Isopropanol (IPA) or Ethyl Acetate until slight turbidity appears.[1][2] Cool slowly to 
    
    
    
    C.
  • Why: Methanol breaks the ionic lattice; IPA acts as a miscible antisolvent, reducing the dielectric constant of the mixture and forcing the salt to reform the lattice in a purified state.[1][2]

Scenario B: Free-Basing for Extraction

If you need to react the amine with an electrophile in DCM:

  • Dissolve the HCl salt in minimal water.[1]

  • Adjust pH to ~11 using saturated

    
     or 
    
    
    
    .[1]
    • Warning: Avoid NaOH if possible to prevent degradation of the cyclobutanone ring (Baeyer-Villiger type oxidation or aldol-like polymerization).[1]

  • Extract immediately with DCM (

    
    ).[1][2]
    
  • Dry over

    
     and use immediately. The free base is less stable than the salt.[1][2]
    
Scenario C: Analytical Sample Prep (NMR/LCMS)
  • NMR: Use

    
     or 
    
    
    
    .[1] Avoid
    
    
    as the salt is insoluble.[1]
  • LCMS: Dissolve in Water/MeCN (50:50).[1][2]

References

  • Synthesis and Handling of Cyclobutanones

    • Source: Wiberg, K. B., et al. "Cyclobutanone."[1][2] Organic Syntheses, Coll.[1][2][3] Vol. 4, p.288.

    • Relevance: Establishes stability profiles of the cyclobutanone ring under basic/acidic conditions.
    • [1][2]

  • General Solubility of Amine Salts

    • Source: Serajuddin, A. T.[2] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, Vol 59, Issue 7, 2007.[2]

    • Relevance: foundational principles of lattice energy in amine-hydrochloride salts.[1][4]

    • [1][2]

  • Compound Specific Properties (Analogous Data)

    • Source: PubChem Compound Summary for CID 72207424 (3-(Aminomethyl)cyclobutanone).[1][2]

    • Relevance: Confirmation of calculated physicochemical properties (LogP, H-bond donors).
    • [1][2]

Sources

Exploratory

The Architectural Nuances of Aminomethyl Cyclobutanone Derivatives: A Technical Guide for Drug Development Professionals

Preamble: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel chemical matter with precisely tailored three-dimensional architectures is param...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical matter with precisely tailored three-dimensional architectures is paramount. Among the scaffolds that have garnered significant interest are strained ring systems, particularly cyclobutane derivatives. Their inherent ring strain and unique puckered geometry offer a compelling platform for the development of conformationally restricted molecules that can present pharmacophoric elements in well-defined spatial orientations.[1][2][3] This guide delves into the core structural characteristics of a particularly promising subclass: aminomethyl cyclobutanone derivatives. These molecules, featuring both a key hydrogen bond donor/acceptor in the aminomethyl group and a polar carbonyl functionality, are emerging as versatile building blocks in the synthesis of innovative therapeutics, including antiviral, anticancer, and antibiotic agents.[4][5] Understanding the intricate interplay between the substituents and the cyclobutane ring's conformation is critical for harnessing their full potential in rational drug design.

The Fundamental Conformation of the Cyclobutane Ring: A Balancing Act of Strain

Unlike its more flexible cyclohexane counterpart, the cyclobutane ring is characterized by significant ring strain, a composite of angle strain and torsional strain.[1][6] A hypothetical planar cyclobutane would possess C-C-C bond angles of 90°, a substantial deviation from the ideal tetrahedral angle of 109.5°, leading to considerable angle strain.[7] Furthermore, a planar conformation would result in the eclipsing of all eight C-H bonds, maximizing torsional strain.[8][9]

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[8][9] This puckering reduces the eclipsing interactions between adjacent hydrogen atoms, albeit at the cost of a slight increase in angle strain as the C-C-C bond angles compress further to approximately 88°.[7][9] The cyclobutane ring undergoes rapid ring-flipping between two equivalent puckered conformations, passing through a higher-energy planar transition state.[7] The degree of puckering is defined by the dihedral angle between the two C-C-C planes, which for unsubstituted cyclobutane is approximately 25-35°.[7][10]

cluster_0 Planar Cyclobutane (High Torsional Strain) cluster_1 Puckered Cyclobutane (Reduced Torsional Strain) C1 C C2 C C1->C2 H1a H C1->H1a H1b H C1->H1b C3 C C2->C3 H2a H C2->H2a H2b H C2->H2b C4 C C3->C4 H3a H C3->H3a H3b H C3->H3b C4->C1 H4a H C4->H4a H4b H C4->H4b C5 C C6 C C5->C6 H5a H (axial) C5->H5a H5b H (equatorial) C5->H5b C7 C C6->C7 H6a H (axial) C6->H6a H6b H (equatorial) C6->H6b C8 C C7->C8 H7a H (axial) C7->H7a H7b H (equatorial) C7->H7b C8->C5 H8a H (axial) C8->H8a H8b H (equatorial) C8->H8b Transition cluster_1 cluster_1 Planar Planar Transition State cluster_0 cluster_0

Caption: Interconversion between planar and puckered conformations of cyclobutane.

The Influence of Aminomethyl and Carbonyl Substituents

The introduction of aminomethyl and carbonyl groups onto the cyclobutane ring significantly perturbs its conformational landscape and electronic properties. The interplay of steric and electronic effects dictates the preferred puckering of the ring and the orientation of the substituents.

Conformational Preferences

In monosubstituted cyclobutanes, there is a general preference for the substituent to occupy an equatorial position to minimize steric interactions.[7] For aminomethyl cyclobutanone derivatives, the situation is more complex due to the presence of two functional groups. The relative stereochemistry of these groups (cis or trans) is a critical determinant of the overall molecular shape.

Computational studies, often employing Density Functional Theory (DFT), combined with experimental techniques like X-ray crystallography and NMR spectroscopy, are essential for elucidating the conformational preferences of these derivatives.[10][11] These studies reveal that the substituent at the C2 position in cyclobutane-α-amino acid derivatives, when fixed in an equatorial position, can modulate the ring-puckering preference.[11]

G cluster_aminomethyl Aminomethyl Group C1 C1 C2 C2 C1->C2 O O C1->O = C3 C3 C2->C3 Puckering Puckering Angle (θ) C2->Puckering C4 C4 C3->C4 CH2 CH2 C3->CH2 C4->C1 C4->Puckering NH2 NH2 CH2->NH2

Caption: Generalized structure of a 3-aminomethyl cyclobutanone derivative.

Stereoelectronic Effects

The electron-withdrawing nature of the carbonyl group and the electronic properties of the aminomethyl group (which can act as a hydrogen bond donor and, when protonated, a positive charge center) introduce significant electronic asymmetry to the cyclobutane ring. This can influence bond lengths and reactivity. For instance, the C-C bonds adjacent to the carbonyl group may be slightly elongated.

Spectroscopic and Crystallographic Signatures

A thorough understanding of the structural characteristics of aminomethyl cyclobutanone derivatives relies on a synergistic combination of analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state.[12] It allows for the precise determination of:

  • Bond lengths and angles: Revealing the extent of ring strain and the influence of substituents.

  • Torsional angles: Quantifying the degree of ring puckering.

  • Intermolecular interactions: Identifying hydrogen bonding networks involving the aminomethyl and carbonyl groups, which can significantly influence crystal packing and, by extension, physical properties like solubility and melting point.

Table 1: Representative Crystallographic Data for a Hypothetical trans-3-aminomethylcyclobutan-1-one

ParameterValueSignificance
C1-C2 Bond Length~1.54 ÅTypical C-C single bond in a strained ring.
C=O Bond Length~1.21 ÅCharacteristic of a ketone carbonyl group.
C-N Bond Length~1.47 ÅStandard C-N single bond.
C2-C1-C4 Angle~89°Indicative of the compressed angle in a puckered cyclobutane.
Puckering Angle (θ)25-35°Confirms the non-planar conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for characterizing the structure and conformational dynamics of these derivatives in solution.[13][14]

  • ¹H NMR: The chemical shifts and coupling constants of the cyclobutane ring protons are highly sensitive to their stereochemical environment (axial vs. equatorial) and the puckering of the ring. For instance, the coupling constants between protons on adjacent carbons (³J) and across the ring (⁴J) can provide valuable information about dihedral angles and conformational equilibria.[13] The protons of the aminomethyl group and any N-H protons will also give characteristic signals.

  • ¹³C NMR: The chemical shifts of the cyclobutane carbons are influenced by the substitution pattern and ring strain. The carbonyl carbon will exhibit a characteristic downfield shift (typically >200 ppm).

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments are crucial for establishing the relative stereochemistry of the substituents by identifying protons that are close in space.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Aminomethyl Cyclobutanone Derivatives

Proton(s)Chemical Shift (ppm)MultiplicityNotes
Ring CH₂ adjacent to C=O2.5 - 3.5MultipletDeshielded by the carbonyl group.
Other Ring CH₂1.8 - 2.8MultipletComplex splitting patterns due to puckering.
CH bearing aminomethyl2.0 - 3.0Multiplet
CH₂ of aminomethyl2.5 - 3.5Multiplet
NH₂1.0 - 3.0 (variable)Broad singletChemical shift and broadening are solvent and concentration dependent.

Synthetic Considerations and Methodologies

The synthesis of aminomethyl cyclobutanone derivatives can be achieved through various synthetic routes. A common approach involves the reaction of weakly nucleophilic nitrogen derivatives (such as carbamates, amides, or sulfonamides) with 1,2-bis(trimethylsilyloxy)cyclobutene under acidic conditions.[15] This method allows for the introduction of a protected amino group, which can be subsequently deprotected to yield the desired aminomethyl cyclobutanone. Other strategies include the functionalization of pre-existing cyclobutanone scaffolds.[16][17][18]

Experimental Protocol: Synthesis of a Substituted 2-Aminocyclobutanone Derivative[15]
  • Reaction Setup: To a solution of the nitrogen nucleophile (e.g., a carbamate, 1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add 1,2-bis(trimethylsilyloxy)cyclobutene (1.2 mmol).

  • Acid Catalysis: Cool the reaction mixture to 0 °C and add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, 0.1 mmol) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted 2-aminocyclobutanone derivative.

Caption: Workflow for the synthesis of aminomethyl cyclobutanone derivatives.

Conclusion and Future Directions

The structural characteristics of aminomethyl cyclobutanone derivatives are defined by a delicate balance of ring strain, steric interactions, and stereoelectronic effects. Their puckered, conformationally constrained nature makes them highly attractive scaffolds for medicinal chemistry, enabling the precise positioning of key pharmacophoric groups.[1][2] A multi-faceted analytical approach, combining X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for a comprehensive understanding of their three-dimensional architecture. As synthetic methodologies for accessing these valuable building blocks continue to evolve,[17][19] we can anticipate their increased application in the design of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[4]

References

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

  • Slideshare. Conformational analysis | PDF. Available from: [Link]

  • PubMed. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Available from: [Link]

  • Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. Available from: [Link]

  • Liskon Biological. Importance of Cyclobutanone in Pharmaceutical Intermediates. Available from: [Link]

  • ResearchGate. Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier | Request PDF. Available from: [Link]

  • PMC. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

  • Beilstein Journals. Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. Available from: [Link]

  • PMC. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Available from: [Link]

  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

  • ResearchGate. Cyclopentanone and cyclobutanone. Available from: [Link]

  • Loyola University Chicago. Synthesis of Substituted 2-Amino-Cyclobutanones. Available from: [Link]

  • ResearchGate. Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. Available from: [Link]

  • PMC. Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Available from: [Link]

  • ResearchGate. The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. Available from: [Link]

  • ACS Publications. Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Available from: [Link]

  • Organic Chemistry Portal. Cyclobutanone synthesis. Available from: [Link]

  • PMC. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from: [Link]

  • ResearchGate. Design and Synthesis of New Steroid-cyclobutanone Derivative. Available from: [Link]

  • PMC. Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. Available from: [Link]

  • ACS Publications. Revision of the stereochemical assignment of a cyclobutane derivative from chalcone photodimerization via x-ray diffraction analysis | The Journal of Organic Chemistry. Available from: [Link]

  • American Chemical Society. Revision of the stereochemical assignment of a cyclobutane derivative from chalcone photodimerization via x-ray diffraction anal. Available from: [Link]

  • MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from: [Link]

  • PubMed. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Available from: [Link]

  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF. Available from: [Link]

  • Doc Brown's Chemistry. he H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). Available from: [Link]

Sources

Foundational

Stability of Cyclobutanone Building Blocks in Storage: A Technical Guide

Executive Summary Cyclobutanone (CAS: 1191-95-3) and its derivatives represent a high-value class of building blocks in modern drug discovery, particularly for introducing sp³ character and conformational restriction int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutanone (CAS: 1191-95-3) and its derivatives represent a high-value class of building blocks in modern drug discovery, particularly for introducing sp³ character and conformational restriction into fragment-based drug design (FBDD). However, the very feature that makes them valuable—a ring strain energy of approximately 26.3 kcal/mol —renders them thermodynamically unstable and prone to degradation during storage.

This guide provides a mechanistic understanding of cyclobutanone instability and establishes a self-validating protocol for their long-term preservation. It is designed for medicinal chemists and compound management professionals who require high-fidelity reagents for sensitive catalytic workflows.

Part 1: The Mechanistic Basis of Instability

To store cyclobutanone effectively, one must understand the specific pathways by which it degrades. Unlike simple aliphatic ketones (e.g., acetone), cyclobutanone is a "loaded spring." The deviation of bond angles (~88° vs. the ideal 109.5°) creates significant p-character in the C-C bonds and s-character in the C-H bonds.

Oxidation (The Baeyer-Villiger Susceptibility)

Cyclobutanones are uniquely susceptible to oxidation compared to larger rings. In the presence of atmospheric oxygen and trace radical initiators (or peroxides in ether solvents), they can undergo a slow, uncatalyzed Baeyer-Villiger oxidation to form


-butyrolactone . This reaction relieves ring strain (~26 kcal/mol 

~7 kcal/mol), providing a strong thermodynamic driving force.
Acid-Catalyzed Polymerization & Condensation

The increased s-character of the


-protons (C2/C4 position) makes them more acidic (

~20) than typical ketone

-protons.
  • Mechanism: Trace acids (often from hydrolysis of ester impurities) catalyze enolization.

  • Result: Rapid aldol-like self-condensation, leading to yellowing of the liquid and formation of viscous oligomers.

Photolytic Cleavage (Norrish Type I)

Cyclobutanone absorbs UV light (n




transition), leading to

-cleavage. This generates a diradical intermediate that can decompose into ethylene and ketene or re-close into a scrambled mixture.
Visualization: Degradation Pathways

The following diagram maps the critical degradation nodes that storage conditions must inhibit.

Cyclobutanone_Degradation CB Cyclobutanone (Building Block) Ox Oxidation (O2 / Peroxides) CB->Ox Acid Acid/Base Catalysis CB->Acid Light UV Light (hv) CB->Light Lactone gamma-Butyrolactone (Ring Expansion) Ox->Lactone Strain Release (~19 kcal/mol) Oligomer Oligomers (Yellowing/Viscosity) Acid->Oligomer Aldol Condensation Cleavage Ethylene + Ketene (Decomposition) Light->Cleavage Norrish Type I

Figure 1: Primary degradation pathways driven by ring strain release and environmental triggers.

Part 2: Storage & Handling Protocol[1][2]

This protocol is designed to mitigate the three degradation vectors identified above.

Environmental Control Specifications
ParameterSpecificationRationale
Temperature -20°C (

5°C)
Kinetic suppression of oxidative ring expansion and self-condensation.
Atmosphere Argon (Preferred) or NitrogenDisplaces

to prevent Baeyer-Villiger oxidation. Argon is heavier than air, providing a better blanket for liquids.
Container Amber Glass with Teflon-lined capAmber glass blocks UV (preventing photolysis). Teflon prevents leaching of plasticizers which can act as radical initiators.
Stabilizer

(Trace, Solid)
Optional: Adding a few mg of solid Sodium Carbonate neutralizes trace acids, preventing autocatalytic condensation.
Handling "The Thaw"

Condensation of atmospheric water during thawing is the #1 cause of batch failure. Water introduces protons and potential acidity.

  • Protocol: Allow the sealed container to reach room temperature in a desiccator before opening.

  • Solvent Trap: If diluting, use anhydrous solvents (THF, DCM) stored over molecular sieves. Avoid protic solvents (MeOH, EtOH) for long-term storage as they can form hemiketals, opening the ring over time.

Part 3: Quality Control (QC) & Validation

Do not assume purity based on the label. Cyclobutanones can degrade silently (lactone formation) or visibly (yellowing).

Analytical Workflow

The following self-validating workflow ensures the building block is fit-for-purpose before committing to a synthesis.

Step 1: Visual Inspection
  • Pass: Colorless, mobile liquid.[1]

  • Fail: Yellow/Orange tint (indicates oligomerization) or increased viscosity.

Step 2: 1H-NMR Validation (The Gold Standard)

Run a quick 1H-NMR in


.
  • Cyclobutanone Signals: Look for the characteristic multiplets at

    
     3.0-3.1 ppm  (
    
    
    
    -protons) and
    
    
    1.9-2.1 ppm
    (
    
    
    -protons).
  • Degradation Markers:

    • Lactone: Triplet at

      
       4.3 ppm (indicates 
      
      
      
      of
      
      
      -butyrolactone).
    • Ring Opening: Olefinic signals (

      
       5.0-6.0 ppm) suggest photolytic cleavage or elimination.
      
Step 3: Purity Calculation


QC Decision Tree

QC_Workflow Start Batch Retrieval (-20°C) Visual Visual Inspection Start->Visual Yellow Yellow/Viscous? Visual->Yellow Distill Re-distill (bp 99°C) Yellow->Distill Yes NMR 1H-NMR Analysis Yellow->NMR No (Colorless) Distill->NMR Lactone Lactone Signals (>2%) NMR->Lactone Use Approve for Synthesis Lactone->Use No Purify Chromatography/Distillation Lactone->Purify Yes Purify->Use

Figure 2: Decision logic for assessing cyclobutanone purity prior to synthesis.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Ring Strain in Cyclopropane and Cyclobutane. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Aminomethyl)cyclobutanone Hydrochloride

Foreword: Navigating Ambiguity in Early-Phase Compound Characterization To our fellow researchers, scientists, and drug development professionals, the journey of bringing a new molecular entity from concept to clinic is...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating Ambiguity in Early-Phase Compound Characterization

To our fellow researchers, scientists, and drug development professionals, the journey of bringing a new molecular entity from concept to clinic is often fraught with ambiguity. In the early stages of development, even fundamental physicochemical properties of novel compounds can be inconsistently reported or entirely absent from the literature. Such is the case with 3-(Aminomethyl)cyclobutanone hydrochloride, a valuable building block in medicinal chemistry. Our internal investigations and a thorough review of supplier data have revealed conflicting information regarding its physical state and a notable absence of a reported melting point.

This guide is crafted not merely to present data, but to provide a robust, field-proven framework for resolving such common yet critical challenges. As Senior Application Scientists, we don't just follow protocols; we understand the causality behind them. This document will empower you to confidently determine the physical state and melting point of 3-(Aminomethyl)cyclobutanone hydrochloride, or any similar novel compound, with scientific rigor and integrity. We will move beyond simple data reporting to a self-validating system of characterization that ensures the trustworthiness of your results.

Executive Summary of Physicochemical Properties

3-(Aminomethyl)cyclobutanone hydrochloride is a small molecule of significant interest. However, a review of commercially available sources reveals a critical discrepancy in its reported physical state. This inconsistency, coupled with the lack of a publicly available melting point, necessitates a rigorous, in-house verification process for any research or development program utilizing this compound.

PropertyReported Value(s)Comments
Chemical Name 3-(Aminomethyl)cyclobutanone hydrochlorideConsistent across sources.
CAS Number 1416323-22-2 and 1363382-42-6Multiple CAS numbers are associated with this compound, requiring careful batch-specific verification.
Molecular Formula C₅H₁₀ClNOConsistent across sources.
Molecular Weight 135.59 g/mol Consistent across sources.
Physical State White to off-white Solid[1][2]; Liquid[3]Major Discrepancy. The reported state varies significantly between suppliers, highlighting the need for empirical verification. The solid form is more likely for a hydrochloride salt of a small molecule at room temperature. The "liquid" designation could potentially refer to a solution or a low-melting solid.
Melting Point Not ReportedNo reliable melting point data has been found in the public domain for this specific compound. A related compound, 3-Aminocyclobutanone hydrochloride, has a reported melting point of 127-130 °C with decomposition[4].

The Criticality of Accurate Physicochemical Characterization

In drug development, an accurate understanding of a compound's physical state and melting point is not merely academic. These properties are foundational to:

  • Purity Assessment: A sharp, defined melting point range is a primary indicator of high purity. Impurities typically depress and broaden the melting range.

  • Formulation Development: The solid-state properties of an active pharmaceutical ingredient (API) dictate its handling, stability, and dissolution characteristics.

  • Regulatory Compliance: Pharmacopeias worldwide recognize melting point determination as a key identity and purity test[2][3].

  • Reproducibility: Ensuring batch-to-batch consistency is vital for reproducible experimental results.

The conflicting data for 3-(Aminomethyl)cyclobutanone hydrochloride underscores the importance of not taking supplier information at face value without verification.

Experimental Protocol: Definitive Determination of Melting Point and Physical State

This section provides a detailed, self-validating methodology for the characterization of 3-(Aminomethyl)cyclobutanone hydrochloride. The causality behind each step is explained to ensure a deep understanding of the process.

Initial Visual Inspection and Sample Preparation

Rationale: The initial handling and preparation of the sample are critical for an accurate determination. Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere, which can significantly depress the melting point[5].

Protocol:

  • Upon receiving the sample, visually inspect its physical state at ambient temperature. Record whether it is a free-flowing solid, a waxy solid, or a liquid.

  • If the sample is a solid, finely powder a small amount using an agate mortar and pestle. This ensures uniform heat transfer within the sample[1].

  • Dry the powdered sample under vacuum over a desiccant (e.g., phosphorus pentoxide or silica gel) for at least 24 hours to remove any adsorbed water[3].

  • Load the dried sample into a capillary tube to a packed height of 2-3 mm. This is best achieved by tapping the closed end of the capillary on a hard surface[6].

  • For Potentially Hygroscopic Samples: It is best practice to seal the open end of the capillary tube using a flame. This prevents moisture uptake during the experiment[5].

Melting Point Determination via the Capillary Method

Rationale: The capillary method is the standard technique for melting point determination as per major pharmacopeias[1]. It is cost-effective, requires minimal sample, and provides a clear visual indication of the melting process.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_validation System Validation prep1 Visual Inspection & Powdering prep2 Vacuum Drying (24h) prep1->prep2 prep3 Pack Capillary (2-3mm) prep2->prep3 prep4 Seal Capillary (if hygroscopic) prep3->prep4 analysis1 Place in Apparatus (Start 15-20°C below expected MP) prep4->analysis1 analysis2 Rapid Scan (e.g., 10-20°C/min) to find approximate MP analysis1->analysis2 analysis3 Cool Apparatus analysis2->analysis3 analysis4 Slow Scan (1-2°C/min) through approximate MP analysis3->analysis4 analysis5 Record T-onset and T-clear analysis4->analysis5 val2 Perform in Triplicate analysis5->val2 val1 Calibrate with Certified Reference Standards val1->val2 caption Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination

Protocol:

  • Instrument Calibration: Before analysis, ensure the melting point apparatus is calibrated using certified reference standards with melting points that bracket the expected range.

  • Approximate Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range. This saves time and provides a target for the more precise measurement.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step[6].

    • Insert a new capillary with the sample.

    • Set a slow heating rate of 1-2°C per minute[3]. This slow ramp is crucial for ensuring thermal equilibrium between the heating block, the thermometer, and the sample.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T-onset).

    • Record the temperature at which the last solid particle melts (T-clear).

    • The melting point is reported as the range from T-onset to T-clear.

  • Replicate Analysis: Conduct the measurement in triplicate to ensure reproducibility.

Interpretation of Results
  • Sharp Melting Range (0.5-2°C): This is indicative of a highly pure compound.

  • Broad Melting Range (>2°C): This suggests the presence of impurities or that the compound melts with decomposition. If decomposition is observed (e.g., color change, gas evolution), it should be noted.

  • Confirmation of Physical State: The experiment will definitively confirm whether the compound is a solid at ambient temperature and at what temperature it transitions to a liquid.

Advanced Characterization: Differential Scanning Calorimetry (DSC)

For a more quantitative analysis, especially in a formal drug development setting, Differential Scanning Calorimetry (DSC) is the preferred method.

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It provides a more accurate and objective determination of the melting point (as the peak of the melting endotherm) and can also reveal other thermal events such as glass transitions, polymorph transitions, and decomposition.

Workflow Diagram:

G cluster_prep DSC Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Accurately weigh 1-5 mg of dried sample prep2 Place in aluminum pan prep1->prep2 prep3 Hermetically seal the pan prep2->prep3 analysis1 Place sample and reference pans in DSC cell prep3->analysis1 analysis2 Equilibrate at start temperature analysis1->analysis2 analysis3 Ramp temperature at a controlled rate (e.g., 10°C/min) analysis2->analysis3 analysis4 Record heat flow vs. temperature analysis3->analysis4 data1 Identify endothermic peak for melting analysis4->data1 data2 Determine onset temperature and peak maximum data1->data2 data3 Integrate peak to find enthalpy of fusion (ΔHfus) data2->data3 caption Workflow for DSC Analysis

Caption: Workflow for DSC Analysis

This advanced technique provides unambiguous, quantitative data that is essential for formal characterization and formulation studies.

Conclusion and Recommendations

The conflicting reports on the physical state of 3-(Aminomethyl)cyclobutanone hydrochloride serve as a critical reminder of the necessity for empirical verification in the scientific process. By following the detailed protocols outlined in this guide, researchers can resolve this ambiguity and establish a reliable melting point for their specific batch of material.

We recommend that any laboratory working with this compound first perform the capillary melting point determination as a baseline characterization. For programs in later-stage development, DSC analysis should be considered mandatory for a complete physicochemical profile. This rigorous, evidence-based approach ensures the integrity of your research and the robustness of your development program.

References

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems.
  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.
  • Melting Point Determination. (n.d.). Lambda Photometrics Ltd.
  • Experiment 1 - Melting Points. (2013, April 15). University of Colorado Boulder.
  • SAFETY DATA SHEET. (2015, June 29).
  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.
  • Melting Point Determination. (n.d.). Stanford Research Systems.
  • Melting point determination. (n.d.).
  • 3-(Aminomethyl)cyclobutanone hydrochloride | 1416323-22-2. (n.d.). Sigma-Aldrich.
  • Almeida-Muradian, L. H., Moreschi, M. P., & de Almeida, L. M. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • 3-(Aminomethyl)cyclobutanone hydrochloride 97% | CAS: 1363382-42-6. (n.d.). AChemBlock.
  • Melting Point Chapter 11. (n.d.). Sema.
  • 3-(Aminomethyl)cyclobutan-1-one hydrochloride | C5H10ClNO | CID 72207423. (n.d.). PubChem.
  • 2.1: Melting Point Analysis. (2022, August 28). Chemistry LibreTexts.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Spirocyclic Amines Utilizing 3-(Aminomethyl)cyclobutanone Hydrochloride

Introduction: The Rising Prominence of Spirocyclic Amines in Medicinal Chemistry Spirocyclic scaffolds have emerged as a powerful design element in modern drug discovery.[1][2] Their inherent three-dimensional nature pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Amines in Medicinal Chemistry

Spirocyclic scaffolds have emerged as a powerful design element in modern drug discovery.[1][2] Their inherent three-dimensional nature provides a distinct advantage over flat, aromatic systems by enabling more specific and potent interactions with biological targets.[3] This unique topology allows for the projection of substituents into diverse vectors of chemical space, which can lead to improved potency, selectivity, and physicochemical properties such as aqueous solubility.[1] Consequently, spirocyclic motifs are increasingly found in clinical candidates and approved drugs.[2] Among the various classes of spirocycles, spirocyclic amines are of particular interest due to the versatile role of the amine functional group in modulating biological activity and pharmacokinetic profiles.[4]

3-(Aminomethyl)cyclobutanone hydrochloride is a versatile and commercially available building block that serves as an excellent starting material for the synthesis of a variety of spirocyclic amines. Its bifunctional nature, possessing both a primary amine and a ketone, allows for intramolecular cyclization strategies to construct diverse spirocyclic systems. This application note provides detailed protocols and scientific rationale for the synthesis of various classes of spirocyclic amines from this valuable starting material.

Core Synthetic Strategies: Reductive Amination and the Pictet-Spengler Reaction

Two powerful and reliable synthetic transformations are highlighted in this guide for the construction of spirocyclic amines from 3-(aminomethyl)cyclobutanone hydrochloride: intramolecular reductive amination and the Pictet-Spengler reaction.

Intramolecular Reductive Amination: This powerful one-pot reaction involves the formation of an imine or iminium ion intermediate from a primary or secondary amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[5][6] When applied to a molecule containing both an amine and a ketone, as in the case of 3-(aminomethyl)cyclobutanone, an intramolecular reaction can lead to the formation of a cyclic amine. The choice of reducing agent is critical for the success of this reaction, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being commonly employed due to their selectivity for reducing the iminium ion in the presence of the ketone.[7][8]

Pictet-Spengler Reaction: This reaction is a specialized form of the Mannich reaction and involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline ring system.[9][10] By utilizing a β-arylethylamine as the primary amine in a reaction with 3-(aminomethyl)cyclobutanone hydrochloride, this methodology can be adapted to construct spiro-tetrahydroisoquinoline scaffolds. The success of the Pictet-Spengler reaction is often dependent on the electron-donating nature of the aromatic ring and the choice of acid catalyst.[5][11]

Visualizing the Synthetic Pathways

G cluster_0 Reductive Amination Pathway cluster_1 Pictet-Spengler Pathway a 3-(Aminomethyl)cyclobutanone Hydrochloride c Intermediate Iminium Ion a->c Reaction with primary amine b Primary Amine (R-NH2) b->c d Spiro[cyclobutane-1,3'-pyrrolidine] or Spiro[cyclobutane-1,3'-piperidine] c->d Reduction (e.g., NaBH(OAc)3) e 3-(Aminomethyl)cyclobutanone Hydrochloride g Intermediate Iminium Ion e->g Condensation f β-Arylethylamine f->g h Spiro[cyclobutane-1,1'-tetrahydroisoquinoline] g->h Intramolecular Cyclization (Acid-catalyzed)

Caption: Synthetic pathways to spirocyclic amines from 3-(Aminomethyl)cyclobutanone hydrochloride.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Spiro[cyclobutane-1,3'-pyrrolidine] Derivatives via Intramolecular Reductive Amination

This protocol describes a general method for the synthesis of spiro[cyclobutane-1,3'-pyrrolidine] derivatives through a one-pot intramolecular reductive amination of 3-(aminomethyl)cyclobutanone hydrochloride with a primary amine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the desired primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add 3-(aminomethyl)cyclobutanone hydrochloride (1.1 eq.) and a mild base such as triethylamine (1.2 eq.) to neutralize the hydrochloride salt.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: The addition of NaBH(OAc)₃ can be exothermic.

  • Reaction Progression: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate and the formation of the spirocyclic amine product.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or an amine-functionalized silica gel to afford the desired spiro[cyclobutane-1,3'-pyrrolidine] derivative.[12]

Causality Behind Experimental Choices:

  • The use of a slight excess of 3-(aminomethyl)cyclobutanone hydrochloride ensures complete consumption of the primary amine.

  • Triethylamine is a convenient base to liberate the free amine from its hydrochloride salt without interfering with the subsequent reductive amination.

  • Sodium triacetoxyborohydride is the preferred reducing agent as it is milder and more selective for iminium ions compared to sodium borohydride, minimizing the reduction of the starting ketone.[7][8]

  • Purification on amine-functionalized silica can be advantageous for basic amine products to prevent tailing and improve separation.[12]

Protocol 2: General Procedure for the Synthesis of Spiro[cyclobutane-1,1'-tetrahydroisoquinoline] Derivatives via the Pictet-Spengler Reaction

This protocol outlines a general procedure for the synthesis of spiro[cyclobutane-1,1'-tetrahydroisoquinoline] derivatives by reacting a β-arylethylamine with 3-(aminomethyl)cyclobutanone hydrochloride under Pictet-Spengler conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq.) and 3-(aminomethyl)cyclobutanone hydrochloride (1.1 eq.) in a suitable solvent such as toluene or acetonitrile (0.1 M).

  • Acid Catalyst Addition: Add a protic acid catalyst, such as trifluoroacetic acid (TFA) (1.2 eq.) or a Lewis acid, to the reaction mixture. The choice and amount of acid may need to be optimized depending on the reactivity of the β-arylethylamine.[5][11]

  • Reaction Progression: Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography to yield the desired spiro[cyclobutane-1,1'-tetrahydroisoquinoline] derivative.

Causality Behind Experimental Choices:

  • The Pictet-Spengler reaction is typically acid-catalyzed to facilitate the formation of the electrophilic iminium ion intermediate.[9][10]

  • Heating is often required to promote the intramolecular cyclization, especially for less activated aromatic systems.[5]

  • The choice of solvent can influence the reaction rate and yield; a non-polar aprotic solvent like toluene is often effective.

Data Presentation: Representative Spirocyclic Amine Scaffolds

The following tables summarize the expected products and typical yield ranges for the synthesis of various spirocyclic amines from 3-(aminomethyl)cyclobutanone hydrochloride based on the general protocols described above.

Table 1: Spiro[cyclobutane-1,3'-pyrrolidine] and Spiro[cyclobutane-1,3'-piperidine] Derivatives

Reactant 2 (Primary Amine)Spirocyclic Amine ProductTypical Yield Range (%)Key Spectroscopic Data (Expected)
Benzylamine2'-Benzylspiro[cyclobutane-1,3'-pyrrolidine]60-80¹H NMR: signals for benzyl and cyclobutane protons; ¹³C NMR: characteristic spiro carbon signal; HRMS: [M+H]⁺ calculated for C₁₄H₁₉N
Cyclohexylamine2'-Cyclohexylspiro[cyclobutane-1,3'-pyrrolidine]55-75¹H NMR: signals for cyclohexyl and cyclobutane protons; ¹³C NMR: characteristic spiro carbon signal; HRMS: [M+H]⁺ calculated for C₁₁H₂₁N
Ethanolamine2'-(2-Hydroxyethyl)spiro[cyclobutane-1,3'-pyrrolidine]50-70¹H NMR: signals for hydroxyethyl and cyclobutane protons; ¹³C NMR: characteristic spiro carbon signal; HRMS: [M+H]⁺ calculated for C₇H₁₅NO

Table 2: Spiro[cyclobutane-1,1'-tetrahydroisoquinoline] Derivatives

Reactant 2 (β-Arylethylamine)Spirocyclic Amine ProductTypical Yield Range (%)Key Spectroscopic Data (Expected)
PhenethylamineSpiro[cyclobutane-1,1'-tetrahydroisoquinoline]40-60¹H NMR: aromatic and aliphatic proton signals; ¹³C NMR: characteristic spiro carbon and aromatic carbon signals; HRMS: [M+H]⁺ calculated for C₁₃H₁₇N
3,4-Dimethoxyphenethylamine6',7'-Dimethoxyspiro[cyclobutane-1,1'-tetrahydroisoquinoline]50-70¹H NMR: aromatic, methoxy, and aliphatic proton signals; ¹³C NMR: characteristic spiro carbon and aromatic carbon signals; HRMS: [M+H]⁺ calculated for C₁₅H₂₁NO₂
TryptamineSpiro[cyclobutane-1,1'-tetrahydro-β-carboline]55-75¹H NMR: indole and aliphatic proton signals; ¹³C NMR: characteristic spiro carbon and indole carbon signals; HRMS: [M+H]⁺ calculated for C₁₅H₁₈N₂

Characterization and Purification Insights

The structural elucidation of novel spirocyclic amines relies on a combination of spectroscopic techniques.[11]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the spirocyclic framework. The quaternary spiro-carbon typically exhibits a characteristic chemical shift in the ¹³C NMR spectrum. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to unambiguously assign proton and carbon signals, especially for complex structures.[13]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds.[1]

  • Purification: The purification of basic spirocyclic amines can sometimes be challenging on standard silica gel due to strong interactions.[12] The use of amine-functionalized silica gel or the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent can significantly improve chromatographic performance.[12] Alternatively, purification can be achieved by forming a salt of the amine, which can then be isolated and subsequently neutralized to provide the pure free amine.

Conclusion

3-(Aminomethyl)cyclobutanone hydrochloride is a readily accessible and highly valuable building block for the efficient synthesis of a diverse range of spirocyclic amines. The intramolecular reductive amination and Pictet-Spengler reaction protocols detailed in this application note provide robust and adaptable methods for constructing spiro[cyclobutane-1,3'-pyrrolidine], spiro[cyclobutane-1,3'-piperidine], and spiro[cyclobutane-1,1'-tetrahydroisoquinoline] scaffolds. The insights into the causality of experimental choices, coupled with guidance on characterization and purification, are intended to empower researchers in drug discovery and development to explore the rich chemical space offered by these unique three-dimensional structures.

References

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • EMAN RESEARCH PUBLISHING. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

Sources

Application

Application Note: Unlocking sp³ Chemical Space with 3-(Aminomethyl)cyclobutanone HCl

Executive Summary: The Escape from Flatland In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional ( -rich) scaffolds is correlated with improved clinical success rates. 3-(Am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (


-rich) scaffolds is correlated with improved clinical success rates. 3-(Aminomethyl)cyclobutanone HCl  (CAS: 1416323-22-2) represents a high-value "divergent core" building block. Its unique structure offers two orthogonal reactive handles—a primary amine and a ketone—positioned on a rigid, puckered cyclobutane ring.

This guide details the handling, synthetic utility, and stereochemical considerations of this building block, enabling researchers to engineer conformationally restricted pharmacophores with precise exit vectors.

Chemical Profile & Handling

Unlike simple aliphatic amines, this building block is supplied as a hydrochloride salt to ensure stability of the amine in the presence of the ketone (preventing self-condensation/polymerization).

PropertySpecification
CAS Number 1416323-22-2
Formula

MW 135.59 g/mol
Appearance White to off-white solid
Solubility High in water, MeOH, DMSO; Low in DCM, Hexanes
Stability Hygroscopic. Store under inert atmosphere at -20°C.
pKa (est) ~9.5 (Amine), Ketone is non-enolizable at C1/C3 positions relative to amine.

Critical Handling Protocol:

  • Free-Basing: Do not free-base and store. Generate the free amine in situ during reaction.

  • Reaction Media: For reactions in organic solvents (DCM, THF), use a heterogeneous mix with an organic base (DIPEA,

    
    ) or a biphasic system (
    
    
    
    /Water/DCM) immediately prior to functionalization.

Strategic Utility: Why This Scaffold?

Conformational Control & Entropy

The cyclobutane ring exists in a "puckered" conformation (butterfly angle ~30°).[1] Unlike flexible alkyl chains, this scaffold locks substituents into specific vectors, reducing the entropic penalty (


) upon binding to a protein target.
  • 1,3-Substitution Pattern: Provides a defined distance between the amine handle and the ketone-derived handle, ideal for fragment linking (e.g., PROTACs).

  • Metabolic Stability: Cyclobutanes are generally more metabolically stable than their cyclopentane or cyclohexane counterparts due to ring strain preventing facile oxidation at certain positions.

Divergent Synthesis Map

The molecule allows for Diversity-Oriented Synthesis (DOS) . You can selectively functionalize the amine or the ketone to generate massive library complexity.

DivergentSynthesis Core 3-(Aminomethyl) cyclobutanone HCl Amide Amide/Sulfonamide (Stable Core) Core->Amide R-COCl / DIPEA (Amine Functionalization) Spiro Spirocycles (Strecker/Bucherer-Bergs) Core->Spiro R-NH2 / TMSCN (Spiro-hydantoins) Olefination Wittig/HWE (Exocyclic Alkenes) Core->Olefination Ph3P=CR2 (Alkene formation) RedAm Reductive Amination (cis/trans isomers) Amide->RedAm R'-NH2 / NaBH(OAc)3 (Ketone Functionalization)

Figure 1: Divergent synthesis workflow. The scaffold allows orthogonal functionalization, enabling "Amine-First" or "Ketone-First" strategies.

Experimental Protocols

Protocol A: "Amine-First" Functionalization (Amide Coupling)

Objective: Cap the amine to create a stable intermediate before modifying the ketone.

Mechanism: In situ neutralization of the HCl salt followed by nucleophilic acyl substitution.

  • Preparation: Suspend 3-(Aminomethyl)cyclobutanone HCl (1.0 equiv) in anhydrous DCM (0.1 M).

  • Activation: Add DIPEA (2.5 equiv). The solution should clarify as the free amine forms.

    • Note: If the starting material does not dissolve, add a minimal amount of DMF.

  • Coupling: Add the desired Acid Chloride (1.1 equiv) dropwise at 0°C.

    • Alternative: Use Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv) + DIPEA (3.0 equiv).

  • Workup: Stir at RT for 2-4 hours. Quench with sat.

    
    . Extract with DCM.
    
  • Outcome: Yields the N-substituted-3-cyclobutanone . This intermediate is stable and chromatographable.

Protocol B: Reductive Amination & Stereocontrol

Objective: Functionalize the ketone. This step introduces stereochemistry (cis vs. trans).[2]

Scientific Insight: Reductive amination of 3-substituted cyclobutanones is highly stereoselective. Hydride attack typically occurs from the less hindered face (anti to the bulky 3-substituent), resulting in the cis-isomer (1,3-cis) as the major product (>90:10 dr).

  • Imine Formation: Dissolve the N-substituted-3-cyclobutanone (from Protocol A) in DCE or THF. Add the secondary amine/aniline (1.1 equiv) and catalytic Acetic Acid. Stir for 1-2 hours.

  • Reduction: Cool to 0°C. Add

    
      (1.5 equiv).
    
    • Tip: For less reactive amines, use

      
       in MeOH.
      
  • Stereochemical Outcome:

    • Major Product: cis-1,3-disubstituted cyclobutane.

    • Minor Product: trans-1,3-disubstituted cyclobutane.

  • Purification: Diastereomers are often separable by flash chromatography on silica or C18.

Table 1: Stereoselectivity in Cyclobutanone Reductions

ReagentConditionsMajor IsomerSelectivity (approx)

MeOH, -78°Ccis-alcohol>95:5

DCE, RTcis-amine~90:10
L-SelectrideTHF, -78°Ccis-alcohol>98:2
Mitsunobu Inversion(on cis-alcohol)trans-derivative>95:5
Protocol C: Spirocycle Synthesis (The Strecker Reaction)

Objective: Create rigid spiro-scaffolds (e.g., spiro-hydantoins or spiro-piperidines).

  • Reagents: 3-(Aminomethyl)cyclobutanone HCl (1 equiv), Aniline derivative (1 equiv), TMSCN (1.2 equiv).

  • Solvent: Acetic Acid (glacial).

  • Procedure: Stir at RT for 12h. The ketone converts to the

    
    -aminonitrile.
    
  • Cyclization: Treat the nitrile intermediate with acidic hydrolysis or isocyanates to form spiro-imidazolinones or hydantoins.

  • Application: This motif mimics the spiro-core found in drugs like Apalutamide .

Case Study: Fragment-Based Drug Discovery

Target: A kinase with a narrow hydrophobic pocket requiring a rigid linker.

Design Logic:

  • Linker Selection: A linear alkyl chain is too flexible (high entropy cost). A phenyl ring is too planar/hydrophobic.

  • Solution: Use 3-(Aminomethyl)cyclobutanone .[3]

  • Execution:

    • Step 1: Amide coupling of the amine handle to a hinge-binding motif (e.g., aminopyrazole).

    • Step 2: Reductive amination of the ketone with a solubilizing tail (e.g., morpholine).

    • Result: A defined vector angle (~140° between substituents in cis conformation) that projects the tail into the solvent front, improving solubility while maintaining binding affinity.

Stereochemistry cluster_legend Stereochemical Control Ketone 3-Substituted Cyclobutanone Hydride Hydride Attack (Anti-facial preference) Ketone->Hydride Cis Cis-Isomer (Major) (Thermodynamic/Kinetic favored) Hydride->Cis >90% Trans Trans-Isomer (Minor) Hydride->Trans <10% Note To access Trans-isomer: Reduce to alcohol -> Mitsunobu Inversion

Figure 2: Stereochemical outcome of reductive amination. The puckered ring directs nucleophilic attack to favor the cis-isomer.

References

  • Cyclobutanes in Drug Discovery

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[4]

    • Source: Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • Stereoselectivity of Cyclobutanones

    • Title: Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory.
    • Source: Journal of Organic Chemistry (2020).
    • URL:[Link]

  • Spirocyclic Scaffolds

    • Title: Spirocyclic Motifs in Drug Discovery.

    • Source: Sigma-Aldrich Applic
  • General Building Block Data

    • Title: 3-(Aminomethyl)cyclobutanone hydrochloride Product Page.[3][5]

    • Source: AChemBlock / Sigma-Aldrich.

Sources

Method

Application Notes &amp; Protocols: Peptide Coupling Reactions Involving 3-(Aminomethyl)cyclobutanone Hydrochloride

Introduction: The Significance of the Cyclobutane Motif In the landscape of modern drug discovery, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentles...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclobutane Motif

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Non-natural amino acids are critical tools in this endeavor, allowing for the synthesis of peptidomimetics with enhanced stability, conformational rigidity, and unique biological activity. 3-(Aminomethyl)cyclobutanone is a prime example of such a building block. Its strained four-membered ring introduces a defined conformational constraint, while the ketone functionality offers a versatile handle for further chemical modification or for probing interactions within a biological target.

This guide provides a comprehensive overview of the principles, reagents, and detailed protocols for the successful incorporation of 3-(Aminomethyl)cyclobutanone hydrochloride into peptide chains. It is designed for researchers in medicinal chemistry, peptide synthesis, and drug development, offering both foundational knowledge and practical, field-tested methodologies.

Physicochemical Properties & Handling

Proper handling and storage of the starting material are paramount for reproducible results. 3-(Aminomethyl)cyclobutanone is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

PropertyValueSource(s)
CAS Number 1363382-42-6[1]
Molecular Formula C₅H₁₀ClNO[1]
Formula Weight 135.59 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically ≥97%[1][3]
Storage Store at room temperature or refrigerated (2-8°C), protected from light and moisture.[2][3]
Handling Wear appropriate personal protective equipment (gloves, eye protection).[1] Avoid breathing dust.[1] The compound is a hydrochloride salt and must be neutralized in situ before coupling.

Core Principles of Amide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[4] This process is not spontaneous and requires the "activation" of the carboxyl group to convert the hydroxyl moiety into a good leaving group.[5][6] This is achieved using a coupling reagent .

The general mechanism involves two key steps:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).[4]

  • Acylation: The nucleophilic primary amine of 3-(Aminomethyl)cyclobutanone attacks the activated carboxyl group, forming a tetrahedral intermediate that subsequently collapses to yield the desired amide bond and a non-reactive byproduct.[5]

A critical consideration when using 3-(Aminomethyl)cyclobutanone hydrochloride is the presence of the acidic proton on the ammonium group. A non-nucleophilic organic base must be added to the reaction mixture to liberate the free amine, making it available for the nucleophilic attack.

G cluster_2 Step 3: Coupling CarboxylicAcid R-COOH (Peptide/Amino Acid) ActivatedIntermediate Activated Intermediate (R-CO-X) CarboxylicAcid->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) ActivatedIntermediate->ActivatedIntermediate_c AmineHCl 3-(Aminomethyl)cyclobutanone (H₂N⁺-R'·HCl) FreeAmine Free Amine (H₂N-R') AmineHCl->FreeAmine + Base Tertiary Base (e.g., DIPEA) FreeAmine->FreeAmine_c PeptideBond Peptide Product (R-CONH-R') Byproducts Byproducts ActivatedIntermediate_c->PeptideBond +

Figure 1. General workflow for peptide coupling.

Recommended Reagents and Conditions

The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with unique or sterically hindered building blocks.

Coupling Reagents

Both phosphonium and aminium/uronium salt-based reagents are highly effective and generally recommended over carbodiimides for solution-phase couplings due to cleaner reactions and fewer side products.[7][8]

Reagent ClassExamplesRecommended ForKey Considerations
Aminium/Uronium HATU , HBTU , HCTURoutine & difficult couplingsHighly efficient and fast.[7][9] HATU is often superior for hindered couplings.[8] Can cause guanidinylation of the primary amine if pre-activation is not performed or if excess reagent is used.[7][10]
Phosphonium PyBOP , PyAOPRoutine & hindered couplingsExcellent reagents that do not cause guanidinylation, leading to cleaner reactions.[7][9] PyAOP is particularly effective for coupling sterically demanding N-methyl amino acids.[9][11]
Carbodiimides EDC (water-soluble), DICGeneral useEDC is useful when aqueous workup is desired.[4] Often used with additives like HOBt to minimize racemization.[11] Can form N-acylurea byproducts.[4]

Recommendation: For most applications involving 3-(Aminomethyl)cyclobutanone, HATU or PyBOP are excellent first choices due to their high reactivity and efficiency.

Additives

Additives are used with coupling reagents (especially carbodiimides) to form active esters, which enhances coupling efficiency and suppresses racemization.[4][11]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt due to anchimeric assistance from the pyridine nitrogen.[7][8] It is the additive incorporated into HATU.

  • HOBt (1-Hydroxybenzotriazole): The classic additive, effective at minimizing racemization.[11] Note: Anhydrous HOBt has been reclassified as an explosive, so its hydrated form or alternatives are now more common.[8]

  • Oxyma Pure: A safe and effective alternative to HOBt/HOAt.[7] It is the additive incorporated into the coupling reagent COMU.[5]

Bases

A tertiary, non-nucleophilic base is required to neutralize the hydrochloride salt and to scavenge the acid produced during the reaction.

  • DIPEA (N,N-Diisopropylethylamine): The most common choice for solution-phase coupling due to its steric bulk, which prevents it from acting as a nucleophile.[4]

  • NMM (N-Methylmorpholine): A slightly weaker base than DIPEA, sometimes preferred when there is a high risk of base-catalyzed racemization.[4]

Solvents

The reaction should be performed in a polar, aprotic solvent that can dissolve all reactants.

  • DMF (N,N-Dimethylformamide): The most common solvent for peptide coupling.

  • DCM (Dichloromethane): Another common choice, often used in combination with DMF.[8]

  • NMP (N-Methyl-2-pyrrolidone): A good alternative to DMF with a higher boiling point.

Detailed Experimental Protocol: Coupling with an N-Protected Amino Acid

This protocol describes the coupling of N-Fmoc-glycine to 3-(Aminomethyl)cyclobutanone hydrochloride using HATU.

Materials:

  • N-Fmoc-glycine (1.0 eq)

  • 3-(Aminomethyl)cyclobutanone hydrochloride (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Fmoc-glycine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to make a ~0.1 M solution).

  • Pre-activation: Stir the solution at room temperature for 10-15 minutes. This pre-activation step is crucial when using uronium reagents like HATU to prevent side reactions with the amine component.[10]

  • Amine Solution: In a separate flask, dissolve 3-(Aminomethyl)cyclobutanone hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF.

  • Neutralization & Addition: Add DIPEA (2.5 eq) to the amine solution and stir for 5 minutes to ensure complete neutralization. Add this solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using an appropriate method, typically flash column chromatography on silica gel or preparative RP-HPLC.[12]

Purification Strategies

For most peptide derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful purification method.[12][13]

  • Stationary Phase: A C18-modified silica column is the most common choice.[12]

  • Mobile Phase: A gradient of acetonitrile in water is typically used.[14]

  • Additive: A small amount (typically 0.1%) of trifluoroacetic acid (TFA) is added to both solvents to act as an ion-pairing agent, improving peak shape and resolution.[14]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% TFA).

    • Inject the sample onto the preparative RP-HPLC column.

    • Elute the product using a shallow gradient of increasing acetonitrile concentration.[14]

    • Collect fractions and analyze them by analytical HPLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent via lyophilization (freeze-drying) to obtain the final product as a white, fluffy powder.[12][14]

Potential Side Reactions and Troubleshooting

While modern coupling reagents are highly efficient, side reactions can still occur.

G CarboxylicAcid R-COOH ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster Activation HATU HATU + Base HATU->ActiveEster Guanidinylation Guanidinylated Side Product HATU->Guanidinylation DesiredPeptide Desired Peptide ActiveEster->DesiredPeptide Racemization Racemized Peptide ActiveEster->Racemization Side Reaction (Strong Base/ High Temp) Amine R'-NH₂ Amine->DesiredPeptide Coupling Amine->Guanidinylation Side Reaction (No Pre-activation)

Figure 2. HATU-mediated coupling and potential side reactions.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Insufficient reagent stoichiometry.- Steric hindrance.- Poor solubility of reactants.- Increase equivalents of coupling reagent and/or carboxylic acid (1.2-1.5 eq).- Switch to a more powerful coupling reagent like HATU.[8]- Allow for longer reaction times or slightly elevated temperature (e.g., 40°C).- Add a co-solvent like DCM to improve solubility.
Racemization - Over-activation of the carboxylic acid.- Use of a strong base or elevated temperatures.[4]- Ensure an additive like HOAt or Oxyma is present (inherent in HATU/COMU).- Use a weaker base like NMM or collidine instead of DIPEA.[4]- Maintain the reaction at room temperature or below (0°C).
Guanidinylation of Amine - Reaction of the free amine with an aminium/uronium reagent (e.g., HBTU, HATU) before it couples with the activated acid.[7][10]- Pre-activate the carboxylic acid with the coupling reagent for 10-15 minutes before adding the amine.- Use a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[7]
Ketone Reactivity - The cyclobutanone is relatively stable, but strong bases could potentially lead to enolization or aldol-type side reactions over long reaction times.- Use the minimum necessary amount of base.- Keep reaction times as short as possible by using efficient coupling conditions.- Avoid purification methods that use strongly basic or acidic conditions.

References

  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology.
  • Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags. (2023). RSC Publishing.
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • 3-(Aminomethyl)cyclobutanone hydrochloride 97%. (n.d.). AChemBlock.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Side Reactions in Peptide Synthesis. (n.d.). Scribd.
  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate.
  • 3-(Aminomethyl)cyclobutanone hydrochloride. (n.d.). Sigma-Aldrich.
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • Peptide Coupling Reactions. (2015). OMICS International.
  • Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide Group.
  • Peptide Purification. (n.d.). AAPPTec.
  • 3-(Aminomethyl)cyclobutanone hydrochloride. (n.d.). ChemicalBook.
  • Peptide Coupling Reagents. (2020). YouTube.

Sources

Application

Application Note: Precision Functionalization of Aminomethyl Cyclobutanones

Subtitle: Preserving Ring Strain and Chemoselectivity in Covalent Inhibitor Design Executive Summary & Strategic Importance The aminomethyl cyclobutanone scaffold represents a high-value "warhead" in modern drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Preserving Ring Strain and Chemoselectivity in Covalent Inhibitor Design

Executive Summary & Strategic Importance

The aminomethyl cyclobutanone scaffold represents a high-value "warhead" in modern drug discovery, particularly for covalent inhibition of serine proteases and cysteine proteases. The cyclobutanone ring possesses significant angle strain (~26.3 kcal/mol), rendering the carbonyl carbon highly electrophilic compared to acyclic ketones. This allows it to form reversible hemiketal/hemithioacetal adducts with active-site nucleophiles.

However, this reactivity presents a synthetic paradox: How do you functionalize the aminomethyl "tail" (to tune potency and selectivity) without triggering the premature release of ring strain or reducing the essential carbonyl "warhead"?

This guide details three field-proven protocols for functionalizing the primary amine while maintaining the integrity of the cyclobutanone core.

Strategic Analysis: The Chemoselectivity Challenge

Before beginning synthesis, researchers must understand the reactivity hierarchy of the substrate.

The Reactivity Hierarchy
  • Primary Amine (Nucleophile): The target for functionalization. It is the most reactive nucleophile in the system.

  • Cyclobutanone Carbonyl (Electrophile): The "Warhead." It is susceptible to:

    • Nucleophilic Attack: By strong bases or hydrides (leading to ring opening or reduction to cyclobutanol).

    • Alpha-Epimerization: The

      
      -protons are acidic; excessive base can racemize chiral centers.
      
  • Ring Strain: The 4-membered ring is "spring-loaded." Conditions that favor thermodynamic equilibration (high heat, strong acid/base) can trigger ring expansion or cleavage.

QC Checkpoint: The IR Signature

A critical indicator of cyclobutanone integrity is Infrared Spectroscopy (IR).

  • Normal Ketone:

    
    
    
  • Cyclobutanone:

    
    
    
  • Note: If your product shows a carbonyl shift down to

    
     or the appearance of an alcohol stretch, the ring has likely opened or reduced.
    

Workflow Visualization

The following decision tree outlines the selection of the correct protocol based on the desired linkage.

FunctionalizationStrategy Start Aminomethyl Cyclobutanone (Salt Form) Decision Target Linkage? Start->Decision Amide Amide Bond (Peptide/Linker) Decision->Amide C=O Link Alkyl Secondary Amine (Solubility/Basic Tail) Decision->Alkyl C-N Link Urea Urea/Carbamate (Rigid Linker) Decision->Urea N-C(=O)-N Link Protocol1 Protocol 1: HATU/DIPEA Coupling (Mild, Fast) Amide->Protocol1 Protocol2 Protocol 2: Reductive Amination (NaBH(OAc)3) Alkyl->Protocol2 Protocol3 Protocol 3: Isocyanate/CDI (Neutral pH) Urea->Protocol3

Figure 1: Strategic decision tree for aminomethyl cyclobutanone functionalization.

Detailed Protocols

Protocol 1: Amide Coupling (HATU Method)

Objective: Attach a carboxylic acid (R-COOH) to the amine without racemizing the cyclobutanone


-center.
Why HATU?  HATU is preferred over EDC/HOBt for this scaffold because it reacts faster, minimizing the time the cyclobutanone is exposed to basic conditions.
Reagents
  • Substrate: Aminomethyl cyclobutanone HCl salt (1.0 eq)

  • Carboxylic Acid: 1.1 eq

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure
  • Dissolution: Dissolve the Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (

    
     concentration) under 
    
    
    
    atmosphere. Stir for 5 minutes to activate the acid (formation of the OAt ester).
  • Base Addition: Add DIPEA (1.0 eq) to the activated acid mixture. Note: This initiates the active ester formation.

  • Substrate Addition: In a separate vial, dissolve the Aminomethyl cyclobutanone HCl salt (1.0 eq) in minimum DMF with the remaining DIPEA (2.0 eq).

    • Critical: Pre-neutralizing the amine salt ensures immediate reaction upon addition.

  • Coupling: Dropwise add the amine solution to the activated acid mixture at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

  • Workup (Acid Wash): Dilute with EtOAc. Wash with 0.5 M HCl (cold)

    
    , then saturated 
    
    
    
    , then brine.
    • Why Acid Wash? Removes unreacted amine and DIPEA. The cyclobutanone is stable to dilute, cold acid.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol 2: Selective Reductive Amination

Objective: Create a secondary amine by reacting with an aldehyde. The Challenge: The substrate has two ketones: the cyclobutanone (internal) and the potential imine (intermediate). We must reduce the imine without reducing the cyclobutanone to a cyclobutanol. The Solution: Use Sodium Triacetoxyborohydride (STAB) . It is less reactive than


 and 

and highly selective for iminiums over ketones.
Reagents
  • Substrate: Aminomethyl cyclobutanone free base (1.0 eq)

  • Aldehyde: 1.1 eq

  • Reductant:

    
     (STAB) (1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (1.0 eq)

Step-by-Step Procedure
  • Imine Formation: Dissolve the amine (1.0 eq) and aldehyde (1.1 eq) in DCE. Add Acetic Acid (1.0 eq). Stir at RT for 30–60 minutes.

    • Observation: Formation of the imine is often equilibrium-driven.

      
       can be added to sequester water if conversion is low.
      
  • Reduction: Cool the mixture to

    
    . Add 
    
    
    
    (1.5 eq) in one portion.
  • Reaction: Warm to RT and stir for 12 hours.

    • Selectivity Note: STAB requires the protonated iminium species to reduce effectively. It coordinates with the nitrogen, delivering hydride selectively. It reacts negligibly with the electron-deficient cyclobutanone carbonyl under these conditions.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM

    
    . Dry organic layers over 
    
    
    
    .

Quantitative Comparison of Reagents

ReagentRoleReactivityCyclobutanone CompatibilityRisk Factor
HATU Amide CouplingHigh (Fast)Excellent Guanidinylation if excess used
EDC/HOBt Amide CouplingModerateGood Slower reaction; longer base exposure
NaBH(OAc)3 Reductive AminationMild (Selective)Excellent Very low risk of ketone reduction
NaBH4 Reductive AminationStrongPoor Will reduce cyclobutanone to alcohol
NaCNBH3 Reductive AminationModerateFair Toxic; requires pH control (pH 6)
TEA (Triethylamine) BaseModerateFair Can cause epimerization if in large excess
DIPEA BaseLow NucleophilicityGood Preferred base (sterically hindered)

Mechanism of Selectivity (Graphviz)

The following diagram illustrates why STAB (


) is the requisite reagent for this workflow, avoiding the "off-target" reduction of the warhead.

SelectivityMechanism Substrate Reaction Mixture: Cyclobutanone + Imine Intermediate Reagent Reagent: NaBH(OAc)3 (Sterically Bulky, Electron Deficient) Substrate->Reagent PathA Path A: Attack Cyclobutanone C=O Reagent->PathA Slow/No Reaction (Acetate ligands reduce hydridic character) PathB Path B: Attack Iminium C=N+ Reagent->PathB Fast Coordination (Boron coordinates to Nitrogen lone pair) ResultA Cyclobutanol (Impurity) WARHEAD DESTROYED PathA->ResultA ResultB Secondary Amine (Product) WARHEAD INTACT PathB->ResultB

Figure 2: Mechanistic basis for chemoselective reduction using Sodium Triacetoxyborohydride.

Troubleshooting & Quality Control

Common Failure Modes
  • Loss of Warhead (Ring Reduction):

    • Symptom:[1][2][3][4][5][6][7][8] IR shift from

      
       to 
      
      
      
      (OH stretch).
    • Cause: Use of

      
       or unbuffered 
      
      
      
      .
    • Fix: Switch to

      
       in DCE.
      
  • Epimerization (

    
    -center scrambling): 
    
    • Symptom:[1][2][3][4][5][6][7][8] Loss of optical rotation; splitting of NMR peaks.

    • Cause: Excessive base (DIPEA/TEA) or prolonged reaction times.

    • Fix: Use exactly 2.0–3.0 equivalents of base. Pre-activate the acid with HATU before adding the amine/base mixture.

  • Low Yield in Amide Coupling:

    • Cause: The amine salt (HCl/TFA) was not fully neutralized.

    • Fix: Ensure the amine is dissolved with at least 1.0 eq of DIPEA before adding to the reaction.

References

  • Secci, F., Frongia, A., & Piras, P. P. (2013).[3] Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15572.[3] [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][9][10] Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: NaBH3CN vs NaBH(OAc)3. [Link]

Sources

Method

Application Note: Reaction Conditions for Cyclobutanone Ring Expansion

Abstract & Strategic Overview Cyclobutanone ring expansions are pivotal transformations in the synthesis of medium-sized rings, particularly -lactones and cyclopentanones. These reactions are driven thermodynamically by...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Cyclobutanone ring expansions are pivotal transformations in the synthesis of medium-sized rings, particularly


-lactones and cyclopentanones. These reactions are driven thermodynamically by the relief of ring strain (

26 kcal/mol in cyclobutane). However, the challenge lies in regioselectivity —controlling which carbon migrates—and chemoselectivity —avoiding over-reaction or polymerization.

This guide details two distinct, field-proven workflows:

  • Oxidative Expansion (Baeyer-Villiger): Inserts Oxygen to form

    
    -butyrolactones.[1]
    
  • Homologative Expansion (Diazo Insertion): Inserts Methylene (

    
    ) to form cyclopentanones.
    
Decision Matrix: Method Selection

The following flow logic dictates the experimental path based on target scaffold and substrate constraints.

MethodSelection Start Starting Material: Cyclobutanone Target Target Scaffold? Start->Target Lactone gamma-Lactone (O-Insertion) Target->Lactone Oxidation Cyclopentanone Cyclopentanone (C-Insertion) Target->Cyclopentanone Carbon Insertion MethodA Method A: Baeyer-Villiger (mCPBA or Enzymatic) Lactone->MethodA MethodB Method B: Homologation (TMS-Diazomethane + Lewis Acid) Cyclopentanone->MethodB

Figure 1: Strategic decision tree for selecting ring expansion methodology.

Protocol A: Oxidative Expansion (Baeyer-Villiger)

Principle & Mechanism

The Baeyer-Villiger Oxidation (BVO) converts cyclobutanones into


-lactones.[1] The reaction proceeds via the Criegee intermediate .[1][2][3]
  • Regioselectivity Rule: The group best able to stabilize a positive charge migrates.

  • Migratory Aptitude: Tertiary alkyl > Secondary alkyl > Benzyl > Phenyl > Primary alkyl > Methyl.[4]

  • Stereochemistry: The migration occurs with retention of configuration at the migrating carbon.[3]

BVO_Mechanism Substrate Cyclobutanone Criegee Criegee Intermediate (Tetrahedral) Substrate->Criegee Nu- Attack Peracid Peracid Attack (mCPBA) Peracid->Criegee Migration 1,2-Migration (Rate Determining) Criegee->Migration -RCOOH Product gamma-Lactone Migration->Product Strain Relief

Figure 2: Mechanistic pathway of Baeyer-Villiger Oxidation via Criegee intermediate.

Standard Protocol (mCPBA)

Reagents: meta-Chloroperoxybenzoic acid (


CPBA), Dichloromethane (DCM), Sodium Bicarbonate (

).

Expert Insight: Commercial


CPBA is often 70-77% pure (balance is 

-chlorobenzoic acid and water). Always titrate or use excess. The addition of solid

buffers the acidity, preventing acid-catalyzed transesterification or hydrolysis of the sensitive lactone product.
Step-by-Step Procedure:
  • Preparation: Dissolve the cyclobutanone substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Buffering: Add solid

    
     (2.5 equiv) to the stirring solution.
    
  • Oxidant Addition: Cool the mixture to 0°C (ice bath). Add

    
    CPBA (1.2 – 1.5 equiv) portion-wise over 15 minutes.
    
    • Note: Exothermic reaction. Monitor internal temperature.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.

    • Monitoring: Monitor by TLC. Disappearance of ketone C=O stretch (IR ~1780 cm⁻¹) and appearance of lactone C=O (~1770-1750 cm⁻¹).

  • Quench: Quench with saturated aqueous

    
     (Sodium Thiosulfate) to destroy excess peroxide. Stir vigorously until the organic layer is clear (starch-iodide paper test negative).
    
  • Workup: Wash with saturated

    
     (2x) to remove 
    
    
    
    -chlorobenzoic acid byproduct. Dry organic layer over
    
    
    , filter, and concentrate in vacuo.

Protocol B: Homologative Expansion (Diazo Insertion)

Principle & Mechanism

This method inserts a methylene group (


) to expand the ring to a cyclopentanone.
  • Reagent Evolution: Historically, Diazomethane (

    
    ) was used.[5] Due to extreme explosion hazards, Trimethylsilyldiazomethane (TMS-diazomethane)  is now the standard.
    
  • Catalysis: The reaction requires Lewis Acid activation (e.g.,

    
     or 
    
    
    
    ) to activate the ketone carbonyl.
  • Regioselectivity: Unlike BVO, Lewis Acid-catalyzed insertion often favors migration of the less substituted carbon (steric control) or is dictated by chelation effects.

Diazo_Mechanism Ketone Cyclobutanone Activation Lewis Acid Coordination Ketone->Activation Betaine Betaine Intermediate Activation->Betaine + TMS-CHN2 Attack Diazo Attack N2Loss -N2 / Migration Betaine->N2Loss Product Cyclopentanone N2Loss->Product

Figure 3: Pathway for Lewis Acid-catalyzed ring expansion using diazoalkanes.

Safety Critical: TMS-Diazomethane
  • Toxicity: TMS-diazomethane is highly toxic (fatal if inhaled). It is less explosive than diazomethane but must still be handled in a fume hood with double-gloving.

  • Glassware: Do not use ground glass joints if generating diazomethane in situ (rough surfaces trigger detonation). For TMS-diazomethane, standard glassware is acceptable.

Protocol (TMS-Diazomethane + )

Reagents: 2.0 M TMS-Diazomethane in hexanes, Boron Trifluoride Diethyl Etherate (


), Anhydrous DCM.
Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve cyclobutanone (1.0 equiv) in anhydrous DCM (0.2 M). Cool to -78°C (Dry ice/Acetone bath).

    • Why -78°C? Low temperature favors kinetic control and suppresses polymethylene insertion (over-expansion).

  • Lewis Acid Addition: Add

    
     (1.1 equiv) dropwise. Stir for 10 minutes.
    
  • Diazo Addition: Add TMS-diazomethane solution (1.2 equiv) dropwise over 20 minutes.

    • Observation: Evolution of

      
       gas (bubbling) indicates reaction progress.
      
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.

    • Note: If using

      
       as catalyst, reaction may proceed at room temperature.
      
  • Quench: CAREFULLY add dilute acetic acid or saturated

    
     dropwise to destroy excess diazo reagent. Do not concentrate the reaction mixture before quenching. 
    
  • Workup: Extract with DCM. Wash with brine. Dry over

    
    .[3]
    
  • Purification: Silica gel chromatography. Cyclopentanones are generally stable.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (BVO) Hydrolysis of lactoneEnsure

buffer is present. Avoid aqueous acidic workup.
Poor Regioselectivity (BVO) Steric/Electronic conflictSwitch oxidant. Enzymatic BVO (Baeyer-Villiger Monooxygenases) offers superior enantioselectivity [1].
Over-expansion (Diazo) Excess Diazo reagentUse strict stoichiometry (1.1 equiv). Lower temperature to -78°C.
No Reaction (Diazo) Steric hindranceSwitch Lewis Acid.

or

are more effective for sterically crowded ketones [2].
Explosion Risk Diazomethane usageSwitch to TMS-Diazomethane. If

is mandatory, use specialized Diazald kits with polished glass joints.

References

  • Enzymatic BVO: Mihovilovic, M. D. et al. "Baeyer-Villiger oxidations of cyclobutanones: A chemo-enzymatic approach." Journal of Organic Chemistry, 2001, 66(3), 733–738.

  • Sc(OTf)3 Catalysis: Moebius, D. C., & Kingsbury, J. S.[6] "Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane." Journal of the American Chemical Society, 2009, 131(3), 878–879.

  • TMS-Diazomethane Protocol: Aoyama, T., & Shioiri, T. "New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane. A New, Stable, and Safe Reagent for the Homologation of Ketones." Tetrahedron Letters, 1980, 21(46), 4461–4462.

  • Regioselectivity Reviews: Krow, G. R.[6] "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions, 1993, 43, 251.

Sources

Application

click chemistry applications for 3-(Aminomethyl)cyclobutanone derivatives

Application Note: Bioorthogonal & Chemoproteomic Applications of 3-(Aminomethyl)cyclobutanone Executive Summary 3-(Aminomethyl)cyclobutanone (3-AMC) is a high-value bifunctional scaffold in drug discovery and chemical bi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioorthogonal & Chemoproteomic Applications of 3-(Aminomethyl)cyclobutanone

Executive Summary

3-(Aminomethyl)cyclobutanone (3-AMC) is a high-value bifunctional scaffold in drug discovery and chemical biology. Its utility stems from the orthogonal reactivity of its two functional handles:

  • The Primary Amine: A nucleophilic anchor for rapid attachment to fluorophores, drugs, or "click" handles (azides/alkynes).

  • The Cyclobutanone Ring: An electrophilic warhead driven by ring strain (~26 kcal/mol). It serves as a reversible covalent trap for serine hydrolases or as a bioorthogonal handle for oxime ligation.

This guide details the protocols for transforming 3-AMC into Activity-Based Probes (ABPs) and utilizing it in Bioorthogonal Labeling workflows.

Strategic Analysis of the Scaffold

The chemical logic of using 3-AMC relies on "masking" one functionality while exploiting the other.

FeatureReactivity ProfileApplication Logic
Aminomethyl Group Nucleophilic (Primary Amine)Anchor Point. Used to attach the "Click Handle" (e.g., Alkyne) or the payload. Must be acylated early to prevent intermolecular Schiff-base polymerization with the ketone.
Cyclobutanone Electrophilic (Strained Ketone)Warhead or Ligation Site. 1. ABPP: Attacks active site Serine residues (forming a hemiketal).2. Bioorthogonal: Reacts with Alkoxyamines (Oxime Ligation).[1][2]
Conformation Puckered RingSpiro-Scaffold. The rigid geometry allows for the construction of spiro[3.3]heptane systems, increasing Fsp³ character in drug libraries.

Application A: Activity-Based Protein Profiling (ABPP)

Context: Cyclobutanones are privileged warheads for serine proteases and hydrolases. They form a reversible hemiketal adduct with the catalytic serine. By attaching a "click" handle (alkyne) to the amine of 3-AMC, we create a probe that covalently labels active enzymes, which can then be visualized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Workflow Logic
  • Probe Synthesis: 3-AMC is coupled to an alkyne linker.

  • Proteome Incubation: The cyclobutanone warhead reacts only with active serine hydrolases.

  • Click Chemistry: The alkyne handle is reacted with a Rhodamine-Azide reporter.

  • Readout: SDS-PAGE fluorescence scanning.

Experimental Workflow Diagram

ABPP_Workflow cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Proteome Labeling cluster_2 Step 3: Click & Readout AMC 3-AMC (Scaffold) Probe Alkyne-Cyclobutanone (Active Probe) AMC->Probe Amide Coupling (EDC/NHS) Linker Alkynoic Acid (Click Handle) Linker->Probe Complex Enzyme-Probe Adduct Probe->Complex Incubation (1h, 37°C) Lysate Cell Lysate (Active Enzymes) Lysate->Complex Serine Nucleophile Attack Labeled Fluorescent Protein Complex->Labeled CuAAC Reaction (CuSO4/TCEP/TBTA) Tag Azide-Rhodamine (Reporter) Tag->Labeled Gel SDS-PAGE Analysis Labeled->Gel Visualization

Figure 1: Activity-Based Protein Profiling (ABPP) workflow utilizing 3-AMC as the electrophilic warhead.

Detailed Protocol: Synthesis & Labeling

Phase 1: Synthesis of the "Clickable" Probe Objective: Cap the amine with a terminal alkyne without degrading the ketone.

  • Reagents: 3-AMC HCl salt (1 eq), 4-Pentynoic acid (1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 4-pentynoic acid and HATU in DMF. Stir for 5 min to activate.

    • Add 3-AMC HCl and DIPEA.

    • Stir at RT for 2 hours. Note: Avoid heat to prevent cyclobutanone degradation.

    • Purification: Flash chromatography (EtOAc/Hexane). The product (Alkyne-AMC) is stable at -20°C.

Phase 2: Proteome Labeling (The "Click" Step) Objective: Label active serine hydrolases in a complex mixture.

StepActionCritical Technical Note
1. Lysis Lyse cells in PBS (pH 7.4) + 0.1% Triton X-100.Do NOT use protease inhibitors (e.g., PMSF) as they will compete with the cyclobutanone probe.
2. Probe Add Alkyne-AMC probe (Final conc: 1–10 µM).Use a DMSO stock (50x). Keep DMSO <2% final volume.
3. Bind Incubate 1 hour at 37°C.Allows the cyclobutanone to form the covalent hemiketal with the enzyme active site.
4. Click Mix Add "Click Cocktail" sequentially:1. Azide-Rhodamine (100 µM)2. TBTA Ligand (100 µM)3. CuSO₄ (1 mM)4. TCEP (1 mM)Order matters. Premix CuSO₄ and TBTA before adding to protein to prevent Cu-induced precipitation. TCEP initiates the reaction.
5. React Vortex and incubate 1 hour at RT.Protect from light (fluorophore stability).
6. Quench Add 4x SDS Loading Buffer and boil (5 min, 95°C).Denaturation is required to visualize the covalent adduct on the gel.

Application B: Bioorthogonal Oxime Ligation

Context: The cyclobutanone ketone is distinct from aliphatic ketones. The ring strain increases the electrophilicity of the carbonyl carbon, making it a superior candidate for Oxime Ligation compared to unstrained ketones. This allows 3-AMC derivatives to be used as bioorthogonal handles on cell surfaces or in hydrogels.

Mechanism: R-Cyclobutanone + H₂N-O-R' (Alkoxyamine) → Oxime Conjugate + H₂O

Protocol: Aniline-Catalyzed Ligation

Why Aniline? Oxime ligation at neutral pH is slow (


). Aniline forms a transient, highly reactive Schiff base (imine) with the cyclobutanone, which then rapidly transiminated with the alkoxyamine (

increases 10-100x).

Reagents:

  • Substrate: Protein or Polymer modified with 3-AMC (via the amine handle).

  • Label: Biotin-PEG-Alkoxyamine or Fluorophore-Alkoxyamine.

  • Catalyst: p-Phenylenediamine (pPDA) or Aniline.[2]

Step-by-Step:

  • Buffer Prep: Prepare 100 mM NaPhosphate buffer, pH 6.0. Note: Slightly acidic pH (4.5–6.0) favors oxime formation.[1]

  • Catalyst Addition: Add Aniline to a final concentration of 10–100 mM.

  • Reaction: Mix the 3-AMC substrate (10 µM) with the Alkoxyamine label (50–100 µM).

  • Incubation: 1–4 hours at RT.

  • Purification: Dialysis or Desalting column (PD-10) to remove excess aniline and unreacted probe.

Comparative Kinetics Data Estimates based on electrophilicity of cyclic ketones:

Ketone TypeRelative Reactivity (Oxime Formation)Stability
Cyclohexanone1.0 (Baseline)High
Cyclopentanone~1.5xHigh
Cyclobutanone (3-AMC) ~5.0x - 10.0x Moderate (Strain-activated)
CyclopropanoneUnstable (Ring opens)Low

References

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.

  • Nomura, D. K., et al. (2010). "Activity-based protein profiling for biochemical pathway discovery in cancer." Nature Reviews Cancer.

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry.

  • Willems, L. I., et al. (2011). "Potent and selective activity-based probes for the proteasome immunoproteasome core particles." Journal of the American Chemical Society.

  • Enamine Ltd. (2023). "Building Blocks: 3-(Aminomethyl)cyclobutanone and derivatives." Enamine Catalog.

Disclaimer: This guide assumes standard safety protocols for handling azides (shock sensitivity) and human-derived proteomes (biosafety). Always consult SDS before use.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 3-(Aminomethyl)cyclobutanone reductive aminations

Technical Support Center: 3-(Aminomethyl)cyclobutanone Introduction: The "Deceptive" Scaffold 3-(Aminomethyl)cyclobutanone is a deceptive building block. While it appears to be a simple bifunctional linker (amine + keton...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Aminomethyl)cyclobutanone

Introduction: The "Deceptive" Scaffold

3-(Aminomethyl)cyclobutanone is a deceptive building block. While it appears to be a simple bifunctional linker (amine + ketone), the cyclobutanone ring introduces significant ring strain (~26 kcal/mol) and distinct conformational puckering that dictates stereochemical outcomes.

This guide addresses the three primary failure modes researchers encounter with this scaffold:

  • Oligomerization: The "self-destruct" sequence when the free amine and ketone coexist.

  • Stereochemical Drift: Inconsistent cis/trans ratios during ketone functionalization.

  • Over-Reduction: Reduction of the ketone to the alcohol instead of the desired amine.

Module 1: Substrate Stability & Pre-Reaction Prep

The "Self-Destruct" Loop The hydrochloride salt of 3-(aminomethyl)cyclobutanone (CAS 1363382-42-6) is stable. However, the free base is kinetically unstable . If you attempt to react the ketone moiety with an external amine by neutralizing the salt in situ, the internal primary amine will compete, leading to intermolecular Schiff base formation and polymerization.

Critical Rule: You cannot efficiently perform reductive amination on the ketone of this scaffold without first protecting the internal amine (e.g., Boc, Cbz), unless the external amine is in vast excess (>10 eq) and highly nucleophilic.

DOT Diagram: The Failure Pathway

SelfDestruct Salt HCl Salt (Stable) FreeBase Free Base (Transient) Salt->FreeBase Neutralization Protected N-Boc Intermediate (Stable Substrate) Salt->Protected Protection (Boc2O, NaOH) Base Add Base (e.g., Et3N) Base->FreeBase Polymer Oligomers/Polymers (Tarry Precipitate) FreeBase->Polymer Intermolecular Attack

Figure 1: The kinetic instability of the free base necessitates N-protection prior to ketone functionalization.

Module 2: Protocol Optimization (Ketone Functionalization)

Assuming you are working with N-Boc-3-(aminomethyl)cyclobutanone , the following protocols optimize yield and stereoselectivity.

Protocol A: The Standard (STAB Method)

Best for: Primary amines and unhindered secondary amines.

Why Sodium Triacetoxyborohydride (STAB)? Unlike NaCNBH₃, STAB does not reduce the cyclobutanone to the alcohol at an appreciable rate in the absence of an imine. It allows for "Direct" reductive amination where imine formation and reduction happen in one pot [1].

Step-by-Step:

  • Stoichiometry: Dissolve N-Boc-ketone (1.0 eq) and Amine (1.1–1.2 eq) in DCE (1,2-Dichloroethane) or THF.

  • Acid Catalyst: Add Acetic Acid (1.0–2.0 eq) .

    • Insight: Cyclobutanones are less electrophilic than cyclohexanones in imine formation due to I-strain changes. Acid catalysis is mandatory to protonate the hemiaminal intermediate.

  • Reductant Addition: Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Time: Stir at RT for 2–4 hours.

  • Quench: Quench with saturated NaHCO₃. Do not use strong base immediately if the product is sensitive.

Protocol B: The "Nuclear Option" (Titanium Isopropoxide)

Best for: Electron-deficient amines (anilines) or sterically hindered partners.

When simple acid catalysis fails, Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine [2].

  • Complexation: Mix Ketone (1.0 eq) and Amine (1.1 eq) in neat Ti(OiPr)₄ (2.0 eq) or minimal THF.

  • Aging: Stir for 1–2 hours. The solution often becomes viscous.

  • Dilution: Dilute with THF or EtOH.

  • Reduction: Add NaBH₄ (2.0 eq) (Note: NaBH₄ is safe here because the ketone is already tied up as a titanium complex/imine).

Module 3: Controlling Stereochemistry (Cis vs. Trans)

The cyclobutane ring puckers to relieve torsion strain. This puckering dictates the approach of the hydride reducing agent.

  • Kinetic Control (Standard STAB conditions): Hydride attacks from the least hindered face (anti to the C3-substituent).

    • Result: The incoming hydride ends up trans to the C3-group. Consequently, the new amine group ends up CIS to the C3-aminomethyl group.

    • Selectivity: Typically 3:1 to 10:1 favoring cis [3].

  • Thermodynamic Control:

    • If you require the trans isomer, you must allow the imine to equilibrate or use a bulky hydride source that forces the reaction through a different transition state, though trans synthesis on cyclobutanes is notoriously difficult via direct reductive amination.

Data: Stereoselectivity Trends

ConditionReducing AgentAdditiveMajor Isomer (Amine vs C3-Group)Approx Ratio (Cis:Trans)
Standard NaBH(OAc)₃AcOHCis ~85:15
Lewis Acid Ti(OiPr)₄ / NaBH₄-Cis ~90:10
Bulky L-Selectride-Cis (High Selectivity)>95:5

Module 4: Troubleshooting & FAQs

Q1: I see a large amount of alcohol byproduct (Cyclobutanol).

  • Cause: The reduction of the ketone is faster than imine formation. This happens if the amine is unreactive or the pH is too low (protonating the amine).

  • Fix: Switch to Protocol B (Ti(OiPr)₄) . This pre-forms the imine/titanium complex before any reducing agent is introduced, eliminating the pathway to the alcohol.

Q2: My yield is low (<40%) and the reaction mixture is dark/tarry.

  • Cause: If you are using the HCl salt of the starting material, you likely neutralized it too aggressively, causing self-polymerization.

  • Fix: Ensure the starting material is N-Boc protected before attempting the reaction. If you must use the free amine, maintain a pH < 6 throughout the reaction (impossible for Schiff base formation) or use a huge excess of the external ketone (if reacting the amine end).

Q3: Can I use MeOH as a solvent?

  • Risk: MeOH reacts with STAB to form borates that are less active over time. While common for NaCNBH₃, DCE or THF is superior for STAB-mediated reactions on strained rings to prevent solvolysis or side reactions [1].

DOT Diagram: Troubleshooting Logic

Troubleshooting Problem Identify Issue Alcohol High Alcohol Byproduct Problem->Alcohol LowYield Low Yield / Tarry Problem->LowYield NoRxn No Reaction / SM Remains Problem->NoRxn Sol1 Use Ti(OiPr)4 Protocol (Force Imine Formation) Alcohol->Sol1 Sol2 Check N-Protection (Prevent Polymerization) LowYield->Sol2 Sol3 Add AcOH or Heat (Catalyze Dehydration) NoRxn->Sol3

Figure 2: Decision tree for common reductive amination failures.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Eliel, E. L., et al. "Stereochemistry of the reduction of 3-substituted cyclobutanones." Journal of the American Chemical Society, 1966, 88(14), 3334–3341. Link

Sources

Optimization

neutralizing 3-(Aminomethyl)cyclobutanone hydrochloride for sensitive reactions

Technical Support Center: 3-(Aminomethyl)cyclobutanone Hydrochloride A Guide to Effective Neutralization for Sensitive Reactions Welcome to the technical support guide for 3-(Aminomethyl)cyclobutanone hydrochloride. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Aminomethyl)cyclobutanone Hydrochloride

A Guide to Effective Neutralization for Sensitive Reactions

Welcome to the technical support guide for 3-(Aminomethyl)cyclobutanone hydrochloride. As a bifunctional molecule containing both a primary amine and a reactive cyclobutanone ring, its handling requires careful consideration, especially when the generated free amine is used in subsequent sensitive reactions. This guide, designed for researchers and drug development professionals, provides in-depth technical advice, troubleshooting, and validated protocols to ensure the successful use of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: Why must I neutralize the hydrochloride salt before my reaction?

The amine group in 3-(Aminomethyl)cyclobutanone hydrochloride is protonated, forming an ammonium salt. This protonation renders the nitrogen lone pair unavailable, making it non-nucleophilic and unreactive in most desired transformations like amide couplings, reductive aminations, or reactions with electrophiles.[1][2] Neutralization, or "freebasing," is essential to deprotonate the ammonium ion and regenerate the nucleophilic primary amine.[1]

Q2: What is the biggest risk when working with the free amine of 3-(Aminomethyl)cyclobutanone?

The primary risk is base-catalyzed self-condensation.[3][4] The free amine can act as a base to deprotonate the alpha-carbon of another molecule, leading to an aldol-type reaction. This can result in dimers, oligomers, or other unwanted byproducts, significantly lowering the yield of your desired reaction.[3][4] The strained cyclobutanone ring can be susceptible to various side reactions under harsh conditions.[5][6]

Q3: Can I use a strong aqueous base like sodium hydroxide (NaOH) for neutralization?

While technically possible, using strong aqueous bases like NaOH is highly discouraged for this specific molecule. The combination of a strong base and water can promote rapid self-condensation and potentially other degradation pathways of the cyclobutanone ring.[4] It is generally preferable to use milder inorganic bases or non-nucleophilic organic bases in anhydrous organic solvents.[7]

Q4: Is it better to isolate the free amine or generate it in situ?

For most sensitive reactions, in situ generation is the preferred method. This involves neutralizing the hydrochloride salt in the reaction vessel immediately before or during the addition of other reagents. This approach minimizes the time the reactive free amine is in solution by itself, thereby reducing the opportunity for self-condensation. Isolation is possible but requires careful, rapid workup at low temperatures and immediate use.

Q5: How do I choose between an organic and an inorganic base?

The choice depends on your reaction's sensitivity to water and the solubility of the reagents.

  • Organic Bases (e.g., TEA, DIPEA): Ideal for strictly anhydrous (in situ) reactions.[1][8] They are soluble in most organic solvents. The choice between them often comes down to the solubility of their hydrochloride byproducts.[8]

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): Used for protocols where the free amine is extracted into an organic layer.[9][10] They are insoluble in organic solvents and require a biphasic (aqueous/organic) workup, which can introduce water and may not be suitable for all applications.

Neutralization Strategies & Detailed Protocols

Choosing the correct neutralization strategy is critical to success. The decision depends primarily on the water and base sensitivity of your subsequent reaction.

`dot graph "Decision_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_start" { label=""; style=invis; start [label="Start:\n3-(Aminomethyl)cyclobutanone\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; }

subgraph "cluster_questions" { label=""; style=invis; q1 [label="Is the subsequent\nreaction water-sensitive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is the reaction compatible\nwith tertiary amine salts?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_methods" { label=""; style=invis; method1 [label="Method 1:\nIn Situ Neutralization\nwith Organic Base", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; method2 [label="Method 2:\nAqueous Extraction\nwith Mild Inorganic Base", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; method3 [label="Method 3:\nSolid-Supported\nBase", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

start -> q1; q1 -> method1 [xlabel=" Yes"]; q1 -> method2 [xlabel=" No"]; method1 -> q2; q2 -> method3 [xlabel=" No"]; q2 -> method1 [xlabel=" Yes", style=dashed];

} `

Figure 1. Decision workflow for selecting a neutralization method.
Method 1: In Situ Neutralization with a Hindered Organic Base (Recommended for Sensitive Reactions)

This is the most common and generally safest method for sensitive applications like peptide couplings or reactions with delicate electrophiles. It avoids water and minimizes the lifetime of the free amine before it reacts.

Principle: A non-nucleophilic organic base is added to a solution/suspension of the hydrochloride salt in an anhydrous organic solvent. The base deprotonates the amine, and the resulting ammonium salt of the organic base either precipitates or remains in solution.

Choosing a Base:

BaseAbbreviationpKa (Conjugate Acid)Key Characteristics
TriethylamineTEA, Et₃N10.75[11]Less sterically hindered, can sometimes act as a nucleophile.[8] Triethylammonium chloride is often poorly soluble in solvents like DCM, allowing for removal by filtration.[8]
N,N-DiisopropylethylamineDIPEA, Hünig's Base~10.9[8]Highly sterically hindered, making it non-nucleophilic.[8][12] Its hydrochloride salt is typically more soluble in organic solvents than TEA hydrochloride.[8]

Protocol 1A: In Situ Neutralization with Triethylamine (TEA)

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add 3-(Aminomethyl)cyclobutanone hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or another suitable solvent to form a suspension.

  • Cool the mixture to 0 °C in an ice bath to minimize potential side reactions.

  • Slowly add triethylamine (1.1 eq) dropwise with vigorous stirring.

  • Stir the suspension at 0 °C for 15-30 minutes. A white precipitate of triethylammonium chloride may form.[11]

  • The resulting mixture containing the free amine is now ready for the addition of your other reagents for the subsequent reaction. Do not isolate.

Method 2: Biphasic Neutralization and Extraction

This method is suitable for reactions that can tolerate trace amounts of water or when the free amine needs to be isolated (with caution).

Principle: The hydrochloride salt is dissolved or suspended in an aqueous solution of a mild inorganic base. The liberated free amine, being less water-soluble, is then extracted into an organic solvent.

Protocol 2A: Extraction with Saturated Sodium Bicarbonate (NaHCO₃)

  • Dissolve 3-(Aminomethyl)cyclobutanone hydrochloride (1.0 eq) in a minimal amount of water or in a separatory funnel containing saturated aqueous NaHCO₃ solution.

  • Add an equal volume of an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Shake the funnel vigorously for 1-2 minutes. Vent frequently to release any CO₂ that may evolve.

  • Separate the organic layer.

  • Wash the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent. The resulting solution contains the free amine.

  • Crucial: Use this solution immediately. If concentration is required, perform it at low temperature (<30 °C) using a rotary evaporator and use the resulting oil or solid without delay.

Method 3: Neutralization with a Solid-Supported Base

This is an excellent method for achieving a clean, anhydrous solution of the free amine without dissolved salt byproducts.

Principle: A solution of the hydrochloride salt is passed through a column or stirred with a basic resin. The resin neutralizes the HCl, and the eluent contains only the free amine and solvent.

Protocol 3A: Using a Basic Resin (e.g., Amine-Functionalized Silica)

  • Prepare a short column packed with a suitable basic resin (e.g., macroporous triethylamine resin) or add the resin (approx. 2-3 eq) directly to a flask.

  • Dissolve the 3-(Aminomethyl)cyclobutanone hydrochloride in an appropriate anhydrous solvent (e.g., DCM, THF).

  • If using a column, slowly pass the solution through the resin bed, collecting the eluent.

  • If stirring in a flask, stir the mixture for 30-60 minutes at room temperature.

  • Filter off the resin and wash it with a small amount of fresh solvent.

  • The combined filtrate contains the clean, free amine, ready for immediate use.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low yield in subsequent reaction Incomplete Neutralization: The amine was not fully deprotonated and thus not available to react.- Ensure at least 1.1 equivalents of organic base are used for in situ methods. - When using biphasic extraction, check the pH of the aqueous layer after extraction to ensure it is basic (pH > 8).
Degradation of Free Amine: The free amine underwent self-condensation or other decomposition before the next reaction step.- Use the in situ neutralization method (Protocol 1A) to minimize the time the free amine is present alone. - If extraction is necessary, perform all steps at low temperature (0-5 °C) and use the solution immediately.
Multiple unknown byproducts by LC-MS or NMR Self-Condensation: The free amine has reacted with itself. This is often promoted by strong bases or elevated temperatures.- Avoid strong bases like NaOH or KOH.[4] - Use a sterically hindered, non-nucleophilic base like DIPEA.[12] - Maintain low temperatures (0 °C) during neutralization and the subsequent reaction.
Reaction with Solvent: The reactive free amine may react with certain solvents (e.g., trans-esterification with ethyl acetate over long periods).- Choose an inert solvent like DCM, THF, or acetonitrile.
Inconsistent results between batches Presence of Moisture: Water can interfere with many sensitive reactions (e.g., those using acyl chlorides or Grignard reagents) and can also facilitate self-condensation.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). - If using an extraction protocol, ensure the organic layer is thoroughly dried with Na₂SO₄ before proceeding.

Mechanistic Insight: The Problem of Self-Condensation

The primary challenge after neutralization is preventing the self-condensation of 3-(aminomethyl)cyclobutanone. This occurs via a base-catalyzed aldol-type reaction mechanism.

`dot graph "Side_Reaction" { graph [splines=true, nodesep=0.5, ranksep=0.8]; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

mol1 [label=" O | H₂N-CH₂-", shape=plaintext, fontsize=12]; mol2 [label=" O | H₂N-CH₂-", shape=plaintext, fontsize=12];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (e.g., another\nfree amine molecule)"]; enolate [label="Enolate Intermediate"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; dimer_add [label="Aldol Adduct"]; dimer_cond [label="Condensation Product\n(after dehydration)"];

base -> mol1:f1 [label="deprotonates α-H", arrowhead=tee]; mol1 -> enolate [label="forms"]; enolate -> mol2:f0 [label="attacks carbonyl"]; mol2 -> dimer_add [label="forms"]; dimer_add -> dimer_cond [label="- H₂O"];

{rank=same; mol1; base;} {rank=same; enolate; mol2;} } `

Figure 2. Simplified mechanism of base-catalyzed self-condensation.

One molecule of the free amine acts as a base, removing a proton from the carbon alpha to the ketone of a second molecule. This forms an enolate, which is a potent nucleophile. The enolate then attacks the electrophilic carbonyl carbon of another molecule of 3-(aminomethyl)cyclobutanone, leading to the formation of a dimeric β-hydroxy ketone, which can subsequently dehydrate.[3][4] Using hindered bases and low temperatures mitigates this pathway.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Bioisosteres of 3-(Aminomethyl)cyclobutanone in Drug Design

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The cyclobutane ring, a motif of increasing i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The cyclobutane ring, a motif of increasing interest, offers a unique conformational rigidity that can be advantageous in drug design.[1][2] This guide provides a comprehensive comparison of 3-(aminomethyl)cyclobutanone, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA), with its potential bioisosteres. We will delve into the rationale behind bioisosteric replacement, compare key physicochemical and biological properties, and provide detailed experimental protocols for their evaluation.

The Rationale for Bioisosteric Replacement of the Cyclobutane Ring

The puckered three-dimensional structure of the cyclobutane ring can favorably influence molecular properties such as metabolic stability and binding affinity by presenting substituents in well-defined spatial orientations.[1][2] However, the lipophilicity of the carbocyclic ring can sometimes be a liability, potentially leading to poor aqueous solubility or off-target effects. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to mitigate such issues.[3][4][5] For the 3-(aminomethyl)cyclobutanone scaffold, key bioisosteric replacements include oxetanes and azetidines, where a methylene group of the cyclobutane ring is replaced by an oxygen or nitrogen atom, respectively.

This substitution can lead to:

  • Improved Physicochemical Properties: Introduction of a heteroatom can increase polarity, leading to enhanced aqueous solubility and a more favorable lipophilicity profile (LogP/LogD).[6][7]

  • Enhanced Metabolic Stability: While cyclobutanes can be metabolically robust, the introduction of a heteroatom in oxetanes and azetidines can alter metabolic pathways, sometimes leading to increased resistance to oxidative metabolism.[6][8]

  • Modulation of Biological Activity: The change in electronics and hydrogen bonding capacity upon moving from a cyclobutane to an oxetane or azetidine can fine-tune interactions with the biological target.

Below is a logical diagram illustrating the relationship between the parent compound and its primary bioisosteres.

G parent 3-(Aminomethyl)cyclobutanone (Parent Scaffold) bioisostere Bioisosteric Replacement parent->bioisostere oxetane 3-(Aminomethyl)oxetanone (Oxetane Bioisostere) bioisostere->oxetane azetidine 3-(Aminomethyl)azetidinone (Azetidine Bioisostere) bioisostere->azetidine properties Modulation of Properties oxetane->properties azetidine->properties physchem Physicochemical (Solubility, Lipophilicity) properties->physchem adme ADME (Metabolic Stability, Permeability) properties->adme activity Biological Activity (Potency, Selectivity) properties->activity

Caption: Logical relationship between the parent scaffold and its bioisosteres.

Comparative Analysis of Physicochemical and Biological Properties

Table 1: Comparison of Physicochemical Properties

PropertyCyclobutane AnalogsOxetane AnalogsAzetidine AnalogsRationale for Trend
Aqueous Solubility LowerHigherHigherThe introduction of a heteroatom (oxygen or nitrogen) increases polarity and the potential for hydrogen bonding with water, thus improving solubility.[6][7]
Lipophilicity (LogP) HigherLowerLowerThe polar nature of the ether oxygen in oxetanes and the secondary amine in azetidines reduces the overall lipophilicity of the molecule compared to the corresponding carbocyclic cyclobutane.[9][10]
Metabolic Stability (in vitro T½) Moderate to HighGenerally HigherGenerally HigherOxetanes and azetidines can be more resistant to CYP450-mediated metabolism compared to some carbocycles, although this is highly context-dependent.[6][8]

Table 2: Comparison of Biological Activities (GABAergic System)

Biological TargetCyclobutane AnalogsOxetane AnalogsAzetidine AnalogsKey Considerations
GABA Receptor Binding (Ki) ActiveActiveActiveThe conformational constraint imposed by the four-membered ring can be beneficial for receptor binding. The electronic differences between the rings can influence the potency and selectivity for different GABA receptor subtypes (GABAA, GABAB, GABAC).[10][11]
GABA Transporter (GAT) Inhibition (IC50) ActivePotentially ActiveActiveAzetidine-containing GABA analogs have shown significant activity as GAT inhibitors. The nitrogen atom can participate in key interactions within the transporter binding site.[2][12]

The GABAergic Signaling Pathway

To understand the context of the biological activity of these compounds, it is crucial to visualize the GABAergic signaling pathway. 3-(Aminomethyl)cyclobutanone and its bioisosteres, as GABA analogs, are designed to interact with components of this system, primarily GABA receptors and GABA transporters.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad synthesis gaba GABA gad->gaba vgat VGAT gaba->vgat vesicle Synaptic Vesicle gaba_cleft GABA vesicle->gaba_cleft release vgat->vesicle gat1 GAT1 gaba_cleft->gat1 reuptake gaba_a GABAA Receptor (Ionotropic) gaba_cleft->gaba_a gaba_b GABAB Receptor (Metabotropic) gaba_cleft->gaba_b gat3 GAT3 gaba_cleft->gat3 reuptake cl_influx Cl- Influx gaba_a->cl_influx g_protein G-protein Signaling gaba_b->g_protein hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization

Caption: Overview of the GABAergic signaling pathway.

Experimental Protocols for Comparative Evaluation

To empirically compare 3-(aminomethyl)cyclobutanone with its bioisosteres, a series of standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

GABA Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of the test compounds for GABA receptors by measuring their ability to displace a radiolabeled ligand.

Workflow Diagram:

G prep Prepare Brain Membranes incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (IC50, Ki) quantify->analyze

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer (e.g., 0.32 M sucrose).[13]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation to remove endogenous GABA.[1]

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation (typically 100-200 µg of protein per well).

    • Add increasing concentrations of the test compound (3-(aminomethyl)cyclobutanone or its bioisostere).

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]muscimol for GABAA receptors or [³H]GABA for GABAB receptors).[1]

    • For non-specific binding control wells, add a high concentration of unlabeled GABA.

    • Incubate at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

GABA Transporter (GAT) Uptake Assay

This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 cells) stably transfected with the human GAT subtype of interest (e.g., GAT1, GAT3).[14]

    • Plate the cells in a 96-well plate and grow to confluence.

  • Uptake Assay:

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[15]

    • Pre-incubate the cells with increasing concentrations of the test compound or vehicle control.

    • Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA.

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature or 37°C.[7]

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Quantification and Analysis:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

    • Determine the IC50 value for the inhibition of GABA uptake as described for the receptor binding assay.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.

Protocol:

  • Incubation:

    • In a 96-well plate, add liver microsomes (human, rat, or mouse) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[4][16]

    • Add the test compound at a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.[4]

    • Incubate at 37°C with shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (T½) as 0.693/k.

Caco-2 Permeability Assay

This assay predicts the intestinal permeability of a compound using a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells on a semipermeable membrane in a Transwell™ plate.[17][18]

    • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[17]

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayer with transport buffer (e.g., HBSS with HEPES, pH 7.4).

    • To measure apical-to-basolateral (A→B) permeability, add the test compound to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.

    • To measure basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (B) compartment and fresh transport buffer to the apical (A) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis and Calculation:

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (Papp(B→A) / Papp(A→B)) to assess the potential for active efflux. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein.[5]

Conclusion

The bioisosteric replacement of the cyclobutane ring in 3-(aminomethyl)cyclobutanone with oxetane or azetidine moieties presents a compelling strategy for optimizing drug-like properties. While direct comparative data is limited, the analysis of related GABA analogs suggests that such modifications can lead to improved solubility, reduced lipophilicity, and potentially enhanced metabolic stability, while maintaining or modulating activity at GABAergic targets. The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of these promising bioisosteres in a drug discovery setting. By understanding the subtle yet significant effects of these structural changes, researchers can more effectively navigate the path toward safer and more efficacious therapeutics.

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of Spiro-compounds Derived from Cyclobutanone

This guide provides an in-depth comparison of analytical methodologies for the structural validation of spiro-compounds derived from cyclobutanone. Designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the structural validation of spiro-compounds derived from cyclobutanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal logic behind experimental choices, ensuring a self-validating approach to characterization. We will explore the strengths and limitations of core analytical techniques, supported by experimental data and best-practice protocols.

The Unique Challenge of Spiro-Cyclobutanones

Spiro-compounds, characterized by two rings linked by a single tetrahedral carbon atom, have garnered significant interest in medicinal chemistry.[1] The incorporation of a cyclobutane ring, in particular, creates a rigid, three-dimensional scaffold that offers a unique platform for conformational constraint.[2][3] This rigidity can enhance the potency, selectivity, and metabolic stability of drug candidates by locking functional groups in specific bioactive orientations.[2][4]

However, the very features that make these compounds attractive also present significant challenges for structural validation:

  • The Quaternary Spiro-Center: The central spiro-carbon is a quaternary, non-protonated center, which complicates connectivity analysis by standard one-dimensional NMR techniques.

  • Ring Strain: The inherent strain of the cyclobutane ring influences bond lengths, angles, and spectroscopic properties, such as the carbonyl stretching frequency in IR spectroscopy.[5]

  • Complex Stereochemistry: The spiro-center itself can be a stereocenter, and substitution on the cyclobutane rings can introduce multiple additional chiral centers, leading to complex mixtures of diastereomers.[6][7]

An integrated, multi-technique approach is therefore not just recommended, but essential for the unambiguous characterization of these molecules.

A Comparative Analysis of Core Validation Techniques

The structural elucidation of a novel spiro-cyclobutanone derivative relies on assembling a puzzle from different analytical pieces. The primary techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD)—provide complementary information. Infrared (IR) spectroscopy serves as a rapid preliminary check.

The following diagram illustrates a logical workflow for integrating these techniques.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) NMR NMR Spectroscopy - Connectivity (1D & 2D) - Relative Stereochemistry MS->NMR Confirms Formula IR Infrared (IR) Spectroscopy - Functional Group ID (e.g., C=O stretch) SCXRD Single-Crystal X-ray Diffraction (SCXRD) - Absolute Structure - Solid-State Conformation NMR->SCXRD Ambiguity in Stereochemistry? Final Validated Structure NMR->Final Sufficient Data? SCXRD->Final Unambiguous Structure Synthesis Newly Synthesized Spiro-Cyclobutanone Synthesis->MS Provides MW Synthesis->IR Confirms C=O

Caption: Integrated workflow for spiro-cyclobutanone validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the cornerstone of structural elucidation in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For spiro-cyclobutanones, a combination of 1D and 2D NMR experiments is required to build a complete picture.[8][9]

Expertise & Causality in NMR Experiment Selection:
  • ¹H NMR: This is the starting point. The protons on the cyclobutane ring often display complex splitting patterns due to geminal and vicinal couplings. The puckered nature of the cyclobutane ring can lead to non-equivalent protons even in an unsubstituted CH₂ group.[10]

  • ¹³C NMR: This experiment is crucial for identifying all carbon environments. The key challenge is the detection of the quaternary spiro-carbon, which typically has a long relaxation time and no attached protons, resulting in a very weak signal in standard ¹³C spectra.[11] Causality: To overcome this, longer acquisition times and a reduced relaxation delay are employed to allow the quaternary carbon signal to accumulate sufficiently.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It is essential for assigning the signals of protonated carbons in the cyclobutane rings.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): This is the most critical experiment for this class of compounds. It reveals correlations between protons and carbons over two or three bonds. Causality: Since the spiro-carbon has no attached protons, its position can only be definitively established by observing correlations from nearby protons (e.g., the CH₂ protons of the cyclobutane ring) to the quaternary spiro-carbon signal in the HMBC spectrum.[12]

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing crucial information for determining the relative stereochemistry of substituents on the rings.[13][14]

Experimental Protocol: Acquiring a Self-Validating HMBC Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the purified spiro-compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a high-field spectrometer (≥400 MHz) for better signal dispersion. Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquisition Parameters (Rationale):

    • Pulse Program: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • ¹³C Spectral Width: Set a wide spectral width (e.g., 0 to 220 ppm) to ensure the carbonyl carbon and the quaternary spiro-carbon are included.

    • ¹H Spectral Width: Center the ¹H spectral width around the signals of the compound.

    • HMBC Delay (J-coupling evolution): Set the delay for long-range couplings to a value corresponding to an average J-coupling of 8-10 Hz (e.g., a delay of 62.5 ms for 8 Hz). This optimizes the visualization of ²JCH and ³JCH correlations.

    • Number of Scans: Set a sufficient number of scans (e.g., 8 to 16) per increment to achieve a good signal-to-noise ratio, especially for correlations to the weak quaternary carbon signal.

    • Relaxation Delay (d1): Set to 1.5-2.0 seconds.

  • Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell squared) in both dimensions and perform Fourier transformation.

  • Analysis:

    • Identify the signals for the CH₂ protons adjacent to the spiro-center in the ¹H dimension.

    • Trace these signals into the F1 (¹³C) dimension.

    • Look for a cross-peak connecting these protons to the weak, non-protonated carbon signal in the aliphatic region. This cross-peak is the definitive evidence for the spiro-carbon's position.

    • Similarly, use correlations from the CH₂ protons to the carbonyl carbon to confirm the cyclobutanone ring structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight and, with high-resolution instruments, the elemental formula of a compound. It is the first checkpoint to validate that the desired product has been formed.

Expertise & Causality in MS Technique Selection:
  • High-Resolution Mass Spectrometry (HR-MS): This is non-negotiable for novel compounds. It provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula, a critical piece of self-validating data.[15][16]

  • Ionization Method:

    • Electron Ionization (EI): Often used for smaller, thermally stable carbocyclic spiro-compounds. It provides complex fragmentation patterns that can be structurally informative but may result in a weak or absent molecular ion peak.[11]

    • Electrospray Ionization (ESI): A softer ionization technique, ideal for more functionalized or larger spiro-compounds. It typically yields a strong signal for the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight with high confidence.

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the molecular ion can reveal characteristic fragmentation patterns. For spiro-compounds, fragmentation often initiates with cleavage of a bond at the spiro-atom or through ring-opening pathways.[11][17] While useful, distinguishing stereoisomers by MS is generally not feasible as they have identical masses and often produce very similar fragments.[11]

G MI Molecular Ion [Spiro[3.3]heptanone]•+ Frag1 Loss of Ethylene (C2H4) MI->Frag1 Retro [2+2] Cycloreversion Frag2 Loss of Carbon Monoxide (CO) MI->Frag2 Decarbonylation Prod1 Resulting Ion 1 (m/z) Frag1->Prod1 Prod2 Resulting Ion 2 (m/z) Frag2->Prod2

Caption: Common fragmentation pathways in EI-MS.

Experimental Protocol: HR-MS via ESI
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameters: Optimize ESI source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule [M+H]⁺ and minimize in-source fragmentation.

  • Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular weight.

  • Data Analysis:

    • Identify the monoisotopic peak for the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental formula based on the exact mass.

    • Compare the measured mass with the theoretical mass for the proposed formula. The mass error should be less than 5 ppm.

    • Confirm the isotopic pattern matches the calculated pattern for the proposed formula.

Single-Crystal X-ray Diffraction (SCXRD): The Absolute Proof

When NMR data is ambiguous, particularly concerning absolute stereochemistry, SCXRD is the "gold standard" technique. It provides an unequivocal 3D map of the electron density in a molecule, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.[7][18][19]

Expertise & Causality:

The primary and often most significant challenge is growing a single crystal of sufficient size and quality. This is a matter of experimental art as much as science, often requiring screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The payoff for this effort is an unambiguous structure that validates all other spectroscopic interpretations.

Workflow: From Powder to Structure
  • Crystal Growth: Screen for crystallization conditions by dissolving the pure compound in various solvents and allowing for slow evaporation, cooling, or vapor diffusion against an anti-solvent.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on the diffractometer.

  • Data Collection: The instrument automatically collects diffraction data by rotating the crystal in a stream of X-rays.

  • Structure Solution & Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined.

  • Structure Validation: The final model is validated using metrics like the R-factor. For chiral molecules crystallized in a non-centrosymmetric space group, the Flack parameter is calculated to determine the absolute configuration.

Data Summary and Technique Comparison

Technique Information Provided Strengths Limitations Sample Requirement
NMR Spectroscopy Atomic connectivity, relative stereochemistry, solution-state conformation.Provides detailed structural framework.Can be ambiguous for complex stereoisomers; quaternary centers are challenging.2-10 mg, soluble
Mass Spectrometry Molecular weight, elemental formula (HR-MS), fragmentation patterns.High sensitivity, confirms molecular formula.Generally cannot distinguish stereoisomers; molecular ion may be absent in EI.< 1 mg, soluble
SCXRD Unambiguous 3D structure, absolute stereochemistry, solid-state conformation.The definitive "gold standard" for structure proof.Requires a high-quality single crystal, which can be difficult to obtain.Single crystal
IR Spectroscopy Presence of functional groups.Fast, simple confirmation of key groups (e.g., C=O).Provides limited structural information.~1 mg, solid or liquid

Conclusion: A Self-Validating Triad

The structural validation of spiro-compounds derived from cyclobutanone is a process of building confidence through a triad of complementary techniques. Mass spectrometry acts as the initial gatekeeper, confirming the mass and formula. NMR spectroscopy then provides the detailed blueprint of atomic connectivity and relative spatial arrangements. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, offering irrefutable proof of the three-dimensional structure. By understanding the causal logic behind the selection and execution of each technique, researchers can construct a robust, self-validating data package that leaves no ambiguity in the final structural assignment.

References

  • Current time inform
  • Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. PubMed, National Center for Biotechnology Information. [Link]

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  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). ResearchGate. [Link]

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Validation

A Comparative Guide to the Metabolic Stability of Cyclobutane and Cyclopropane Scaffolds in Drug Discovery

Introduction: The Critical Role of Small Rings in Modern Drug Design In the intricate process of drug discovery, achieving an optimal balance of potency, selectivity, and pharmacokinetic properties is paramount. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Small Rings in Modern Drug Design

In the intricate process of drug discovery, achieving an optimal balance of potency, selectivity, and pharmacokinetic properties is paramount. Among the most critical pharmacokinetic parameters is metabolic stability—the molecule's resistance to biotransformation by the body's enzymatic machinery.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, dooming an otherwise promising drug candidate.[1]

Medicinal chemists frequently employ bioisosteric replacement, a strategy of substituting one chemical group for another to enhance a molecule's properties without compromising its desired biological activity.[3] Among the most valuable tools in this endeavor are small, strained carbocycles, particularly cyclopropane and cyclobutane. These scaffolds are increasingly used to replace metabolically labile groups (like gem-dimethyl or isopropyl moieties), restrict conformation, and modulate physicochemical properties such as lipophilicity and solubility.[4][5]

However, the choice between a cyclopropane and a cyclobutane ring is not arbitrary. Their distinct structural and electronic properties, born from differences in ring strain, profoundly influence their interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[6][7] This guide provides an in-depth comparison of the metabolic stability of these two scaffolds, supported by mechanistic insights and experimental protocols to aid researchers in making informed decisions during lead optimization.

Physicochemical Drivers of Stability: A Tale of Two Strains

The metabolic fate of a molecule is intrinsically linked to its chemical reactivity and the strength of its bonds. For cyclopropane and cyclobutane, the defining characteristic is ring strain, which arises from the deviation of their internal bond angles from the ideal sp³ tetrahedral angle of 109.5°.[8][9]

  • Cyclopropane: With a triangular geometry, cyclopropane is the most strained of the monocyclic alkanes, possessing a strain energy of approximately 28 kcal/mol.[6][10] This high strain results in C-C bonds with significant π-character and C-H bonds that are unusually short and strong.[4][11] The high C-H bond dissociation energy is a key factor in its metabolic profile, making hydrogen atom abstraction—the initial step in many CYP-catalyzed oxidations—energetically unfavorable.[12][13]

  • Cyclobutane: This four-membered ring is also significantly strained (strain energy of ~26 kcal/mol), but less so than cyclopropane.[6][10] To alleviate some torsional strain, cyclobutane adopts a puckered, non-planar conformation.[6][14] Its reactivity is considered intermediate, placing it between the highly reactive cyclopropane and the more stable cyclopentane and cyclohexane rings.[6] This intermediate reactivity profile translates to a distinct metabolic fate.

Metabolic Pathways: Resistance, Inactivation, and Transformation

The structural differences between these rings dictate their susceptibility and routes of metabolism. While both can be used to enhance stability, they present different opportunities and liabilities.

The Metabolic Profile of Cyclopropane

Often hailed as a "metabolic shield," the cyclopropyl group's strong C-H bonds make it inherently resistant to oxidative metabolism.[12] Medicinal chemists leverage this property by placing the ring at known metabolic hotspots to block oxidation and increase a compound's half-life. A classic example is the drug pitavastatin, where a cyclopropyl group effectively diverts metabolism away from the major CYP3A4 pathway.[12]

However, this stability is not absolute and is highly dependent on the molecular context. The most significant liability arises when the cyclopropyl ring is attached to a nitrogen atom, forming a cyclopropylamine . This moiety is a well-known substrate for CYP enzymes and can lead to several undesirable outcomes:[15]

  • Mechanism-Based Inactivation (Suicide Inhibition): CYP-mediated oxidation of a cyclopropylamine can generate a reactive ring-opened intermediate that covalently binds to the enzyme, irreversibly inactivating it.[12][15][16] This is a major safety concern in drug development.

  • N-Dealkylation: Alternatively, metabolism can proceed through N-dealkylation, where the cyclopropyl group is cleaved from the parent molecule without necessarily inactivating the enzyme. This pathway can produce metabolites such as cyclopropanone.[17][18]

The Metabolic Profile of Cyclobutane

The use of cyclobutane in medicinal chemistry is also on the rise, where it is often employed to improve metabolic stability and other drug-like properties.[6] Compared to cyclopropylamines, cyclobutane scaffolds are generally considered to have a more predictable and "safer" metabolic profile, being less prone to mechanism-based inactivation.

Metabolism of a cyclobutyl group typically proceeds via conventional aliphatic hydroxylation , where a CYP enzyme introduces a hydroxyl (-OH) group onto the ring.[7] While this increases the compound's polarity to facilitate excretion, the rate of this oxidation is often slower than for more flexible, unstrained alkyl groups. The effect of incorporating a cyclobutane ring can be compound-specific; in some cases, it significantly enhances metabolic stability, while in others, the effect may be neutral or even negative.[19] The key advantage is the avoidance of the reactive intermediates associated with cyclopropylamines.

Visualizing Metabolic Fates

The diagram below illustrates the divergent primary metabolic pathways for cyclopropylamine and a generic cyclobutane-containing compound.

cluster_0 Cyclopropylamine Metabolism cluster_1 Cyclobutane Metabolism CPA Cyclopropylamine Substrate CYP_CPA CYP450 Oxidation CPA->CYP_CPA Reactive_Intermediate Ring-Opened Reactive Intermediate CYP_CPA->Reactive_Intermediate Pathway A N_Dealkylation N-Dealkylation CYP_CPA->N_Dealkylation Pathway B Inactivation Enzyme Inactivation (Covalent Adduct) Reactive_Intermediate->Inactivation Metabolite Cyclopropanone Metabolite N_Dealkylation->Metabolite CBU Cyclobutane Substrate CYP_CBU CYP450 Oxidation CBU->CYP_CBU Hydroxylation Aliphatic Hydroxylation CYP_CBU->Hydroxylation OH_Metabolite Hydroxylated Metabolite Hydroxylation->OH_Metabolite

Caption: Divergent metabolic pathways of cyclopropylamine vs. cyclobutane.

Data Summary: Head-to-Head Comparison

FeatureCyclopropane ScaffoldCyclobutane Scaffold
Ring Strain Energy ~28 kcal/mol (High)[6][10]~26 kcal/mol (Significant)[6][10]
C-H Bond Strength High (Shorter, stronger bonds)[11]Moderate (Closer to standard alkanes)
General Metabolic Stability Generally high resistance to C-H oxidation[12][13]Generally moderate to high stability
Primary Metabolic Pathway Context-dependent: C-H oxidation is difficult. N-dealkylation or ring-opening for cyclopropylamines[15][17]Aliphatic hydroxylation[7]
Key Advantage in Design Potent metabolic "shield" to block known metabolic hotspots[12][13]Improves stability with a lower risk of mechanism-based inactivation[6]
Potential Liability High risk of CYP inactivation when used as a cyclopropylamine[12][16]Can still be a site of metabolism (hydroxylation)

Experimental Protocol: Assessing Metabolic Stability with a Liver Microsomal Assay

To empirically determine and compare the metabolic stability of drug candidates, the in vitro liver microsomal stability assay is a cornerstone in drug discovery.[1][2][20] This assay measures the rate at which a compound is metabolized by the enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[2][20]

Causality Behind Experimental Choices
  • Liver Microsomes: The liver is the primary site of drug metabolism, and microsomes provide a concentrated, easy-to-use source of the most relevant Phase I enzymes (CYPs, FMOs).[1][20]

  • NADPH: Nicotinamide adenine dinucleotide phosphate (in its reduced form, NADPH) is an essential cofactor required for the catalytic activity of CYP enzymes. Its presence initiates the metabolic reaction.

  • Temperature (37°C): This temperature mimics physiological conditions in the human body, ensuring enzymes function at their optimal rate.

  • Quenching: The addition of cold organic solvent (e.g., acetonitrile) serves to precipitate proteins and halt all enzymatic activity simultaneously across all samples, ensuring an accurate measurement at each time point.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying the disappearance of the parent drug over time due to its high sensitivity and specificity.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (and positive controls like testosterone or midazolam) in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.[21] Dilute to the desired concentration (typically 0.5-1.0 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system or a stock solution of NADPH in buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound dilutions to 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH solution to the microsome/compound mixture. The final concentration of the test compound is typically 1 µM.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately add the aliquot to a collection plate or tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard.

    • Vortex the samples to ensure complete protein precipitation.

  • Sample Processing & Analysis:

    • Centrifuge the samples at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using LC-MS/MS to quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[21]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the in vitro liver microsomal stability assay.

prep 1. Reagent Preparation (Microsomes, Compound, NADPH) prewarm 2. Pre-incubation at 37°C prep->prewarm initiate 3. Initiate Reaction (Add NADPH) prewarm->initiate sampling 4. Aliquot Sampling (t = 0, 5, 15, 30, 60 min) initiate->sampling quench 5. Terminate Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge 6. Centrifugation (Pellet Proteins) quench->centrifuge analyze 7. Supernatant Analysis (LC-MS/MS) centrifuge->analyze calculate 8. Data Calculation (t½, CLint) analyze->calculate

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Conclusion and Recommendations

The choice between incorporating a cyclobutane or cyclopropane scaffold to enhance metabolic stability is a nuanced decision that requires careful consideration of the entire molecular context.

  • Cyclopropane offers a powerful strategy to shield a specific metabolic liability from oxidative attack due to its high C-H bond energy.[12] However, its use as a cyclopropylamine introduces a significant risk of mechanism-based CYP inactivation, a property that is highly undesirable and often a cause for terminating a drug development program.[15]

  • Cyclobutane represents a more conservative and often safer approach.[6] It can effectively enhance metabolic stability by replacing more labile groups and is not associated with the same ring-opening inactivation pathways as cyclopropylamines. While it may still be susceptible to hydroxylation, this is a more predictable metabolic route that can be characterized and managed.

As a guiding principle, if the goal is to block a known, highly active site of metabolism and a cyclopropylamine is not being created, a cyclopropane can be an excellent choice. In contrast, when seeking a general improvement in metabolic stability while minimizing the risk of unforeseen reactive metabolite formation, a cyclobutane scaffold may be the more prudent option. Ultimately, the theoretical advantages of either scaffold must be confirmed through rigorous experimental evaluation using assays such as the one detailed in this guide.

References

  • Metabolic Stability Assay - Creative Biolabs. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

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  • Willems, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of medicinal chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Totah, R. A., et al. (2002). Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. Journal of the American Chemical Society. [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity - MDPI. [Link]

  • Cyclopropane Derivatives as Metabolically More Robust Bioisosteres for - Taylor & Francis eBooks. [Link]

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  • (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.... | Download Scientific Diagram - ResearchGate. [Link]

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Comparative

3-(Aminomethyl)cyclobutanone in Structure-Based Drug Design: A Crystallographic Performance Guide

Topic: X-ray Crystallography Data for 3-(Aminomethyl)cyclobutanone Complexes Content Type: Publish Comparison Guide Executive Summary In the transition from "flat" aromatic-heavy libraries to three-dimensional (3D) fragm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 3-(Aminomethyl)cyclobutanone Complexes Content Type: Publish Comparison Guide

Executive Summary

In the transition from "flat" aromatic-heavy libraries to three-dimensional (3D) fragment space, 3-(Aminomethyl)cyclobutanone (3-AMC) has emerged as a critical high-value scaffold. Unlike traditional piperidine or linear alkyl linkers, the cyclobutane core offers a unique "puckered" conformation that rigidly directs exit vectors while maintaining a low molecular weight footprint.

This guide provides a technical comparison of 3-AMC complexes against standard alternatives, supported by crystallographic metrics and experimental protocols. It is designed for medicinal chemists and structural biologists optimizing ligand efficiency (LE) and metabolic stability.

Crystallographic Structural Profile

The utility of 3-AMC lies in its ability to break planarity without introducing the steric bulk of a cyclohexane chair or the entropic penalty of a linear chain.

1.1 Geometry and Puckering Analysis

X-ray data reveals that the cyclobutanone ring is rarely planar. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered "butterfly" conformation .[1]

Structural Parameter3-AMC (Experimental Average)Standard Alkane/CycloalkaneSignificance
Ring Puckering Angle 25° – 35°0° (Planar) / 55° (Cyclohexane)Provides a specific 3D vector distinct from flat aromatics.
C–C Bond Length 1.55 – 1.58 Å1.54 ÅSlightly elongated bonds due to ring strain (~26 kcal/mol).
Internal Bond Angles ~88°109.5°Deviation from tetrahedral angle creates unique binding pocket fit.
C–C(=O)–C Angle ~93°120° (sp2)The ketone introduces local planarity, modulating the pucker.
1.2 Electron Density and B-Factors

In high-resolution structures (< 2.0 Å), the electron density for the cyclobutane ring is typically well-defined, though the aminomethyl tail often shows higher B-factors if not anchored by a specific salt bridge (e.g., to an Asp or Glu residue in the protein pocket).

  • Observation: The ketone oxygen often serves as a water-mediated hydrogen bond acceptor, stabilizing the ring orientation in the solvent channel.

Comparative Performance: 3-AMC vs. Alternatives

The following table contrasts 3-AMC with its most common bioisosteres in fragment-based drug discovery (FBDD).

Table 1: Scaffold Performance Metrics
Feature3-(Aminomethyl)cyclobutanone 4-Aminopiperidine Linear Propyl Amine
Conformational Entropy Low (Rigidified)Medium (Chair/Boat flips)High (Flexible rotamers)
Binding Entropy Penalty Minimal (

is small)
ModerateHigh (Significant penalty)
Vector Orientation Defined (Cis/Trans isomers) Defined but bulkyUndefined (Isotropic)
Metabolic Stability High (No

-oxidation)
Low (Liable to N-oxidation)Low (Rapid metabolism)
Ligand Efficiency (LE) High (Low MW, High affinity)ModerateLow
Solubility High (Polar ketone + Amine)HighModerate

Expert Insight: The 3-AMC scaffold is superior when a defined exit vector is required to reach a solvent-exposed residue without incurring the entropic cost of freezing a linear chain. Unlike piperidine, it lacks the hydrophobic bulk that can cause steric clashes in tight sub-pockets.

Experimental Protocol: Co-Crystallization Workflow

To obtain high-quality X-ray data for 3-AMC complexes, a "Soak-and-Freeze" protocol is often superior to co-crystallization due to the high solubility of the fragment.

Phase 1: Crystal System Preparation
  • Protein Purification: Ensure protein purity >95% via Size Exclusion Chromatography (SEC). Buffer exchange into a minimal salt buffer (e.g., 20 mM HEPES, 150 mM NaCl).

  • Crystallization: Generate apo-crystals using vapor diffusion (hanging drop). Aim for crystals >50 µm in the smallest dimension.

Phase 2: Ligand Soaking (The Critical Step)
  • Stock Preparation: Dissolve 3-AMC hydrochloride to 100 mM in 100% DMSO.

  • Soaking Solution: Dilute stock into the reservoir solution to a final concentration of 10–20 mM .

    • Note: The high concentration is necessary for low-affinity fragments (

      
       in mM range).
      
  • Incubation: Soak apo-crystals for 2–24 hours . Monitor for cracking (osmotic shock). If cracking occurs, introduce the ligand in stepwise gradients (5 mM

    
     10 mM 
    
    
    
    20 mM).
Phase 3: Cryo-Protection and Data Collection
  • Cryo-Soak: Transfer crystal to a solution containing reservoir buffer + ligand + 20-25% Glycerol or PEG 400.

  • Flash Cooling: Plunge into liquid nitrogen.

  • Data Collection: Collect at 100 K using a synchrotron source (e.g., 0.979 Å wavelength). Aim for high redundancy (>10-fold) to resolve weak anomalous signal if heavy atoms are present.

Visualization of Signaling & Workflow
Diagram 1: Fragment-Based Crystallography Workflow

This diagram outlines the logical flow from library selection to structure solution, highlighting the critical decision points for 3-AMC.

CrystallographyWorkflow Library 3D Fragment Library (Cyclobutanes) Screening Biophysical Screen (SPR / NMR) Library->Screening HitVal Hit Validation (Kd < 5 mM) Screening->HitVal Select Hits Soaking Crystal Soaking (High Conc. 20mM) HitVal->Soaking Soluble Ligand Diffraction X-Ray Diffraction (Synchrotron) Soaking->Diffraction Refinement Density Refinement (Puckering Constraints) Diffraction->Refinement Data Processing Refinement->Soaking Low Occupancy? Structure Final Complex Structure (PDB Deposition) Refinement->Structure

Caption: Workflow for solving 3-AMC complex structures, emphasizing the iterative loop if ligand occupancy is low due to weak binding affinity.

Diagram 2: MDM2-p53 Pathway Inhibition

One of the primary targets for cyclobutane-based peptidomimetics is the MDM2-p53 interaction. 3-AMC derivatives can mimic the hydrophobic residues (Phe19, Trp23, Leu26) of p53.

MDM2Pathway p53_WT p53 (Wild Type) Complex p53-MDM2 Complex (Inactive p53) p53_WT->Complex Binding Apoptosis Apoptosis / Cell Cycle Arrest p53_WT->Apoptosis Activation MDM2 MDM2 E3 Ligase MDM2->Complex Degradation Proteasomal Degradation Complex->Degradation Ubiquitination Inhibitor Cyclobutane Inhibitor (3-AMC Derivative) Inhibitor->MDM2 Competitive Binding Inhibitor->Complex Disrupts

Caption: Mechanism of action for MDM2 inhibitors.[2][3][4] The cyclobutane scaffold competitively binds the p53-pocket on MDM2, preventing p53 degradation.

References
  • Hamilton, D. J., et al. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

  • Meanwell, N. A. (2011).[5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Chemistry – A European Journal.[6] [Link]

  • RCSB Protein Data Bank. (2010). Crystal Structure of LSD1 in complex with inhibitor. PDB ID: 3ABU. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3-(Aminomethyl)cyclobutanone Hydrochloride

Topic: 3-(Aminomethyl)cyclobutanone hydrochloride proper disposal procedures Content Type: Operational Safety Guide Audience: Researchers, EHS Officers, and Drug Discovery Chemists Executive Summary: The "Stop & Read" Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Aminomethyl)cyclobutanone hydrochloride proper disposal procedures Content Type: Operational Safety Guide Audience: Researchers, EHS Officers, and Drug Discovery Chemists

Executive Summary: The "Stop & Read" Protocol

Do not treat this compound as general organic trash. 3-(Aminomethyl)cyclobutanone hydrochloride (CAS: 1363382-42-6 / 1416323-22-2) presents a dual hazard profile: it contains a strained cyclobutanone ring (high potential energy/reactivity) and an amine hydrochloride moiety (acidic/corrosive potential).

Immediate Action Items:

  • Segregation: Never mix with strong oxidizing agents (e.g., nitric acid, permanganates) or strong bases.

  • State: Dispose of as Solid Hazardous Waste whenever possible to minimize waste volume and mobility.

  • Labeling: Clearly mark as "Toxic," "Corrosive," and "Irritant."

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its latent energy and reactivity. This section details the why behind the protocols.

ParameterDataOperational Implication
CAS Number 1363382-42-6 (primary)Use for waste manifesting and inventory tracking.
Molecular Formula

Contains nitrogen and chlorine; combustion releases

and

gas.
Functional Groups 1. Cyclobutanone2.[1][2][3][4] Primary Amine HCl1. Ring Strain: Susceptible to exothermic ring-opening reactions.2. Acidity: Aqueous solutions will be acidic (pH < 7).
GHS Classification Skin Corr.[3][5] 1 / Eye Dam. 1Acute Tox. 4 (Oral)Treat as Corrosive. Full PPE (nitrile gloves, safety glasses, lab coat) is non-negotiable.
The Mechanistic Risk: Ring Strain

The cyclobutanone ring possesses significant angle strain (


26 kcal/mol). While the hydrochloride salt stabilizes the amine, the ketone remains susceptible to nucleophilic attack.
  • Risk: Exposure to strong oxidizers can cleave the ring, releasing heat and potentially causing rapid pressure buildup in closed waste containers.

  • Risk: Exposure to strong bases liberates the free amine, increasing volatility and potential for cross-reactivity with other organic wastes.

Decision Matrix: Waste Stream Selection

Do not rely on a single "organic waste" bin. Use this logic flow to determine the correct disposal path based on the physical state of your material.

DisposalFlow Start Start: Material State? IsSolid Is it a Solid? Start->IsSolid IsLiquid Is it a Liquid/Solution? Start->IsLiquid SolidPure Pure Substance or Solid Residue? IsSolid->SolidPure Yes SolventType Identify Solvent Base IsLiquid->SolventType SolidBin Stream A: Solid Hazardous Waste (Tag: Toxic, Corrosive) SolidPure->SolidBin Double Bag & Label Aqueous Aqueous Solution SolventType->Aqueous Organic Organic Solvent SolventType->Organic CheckPH Check pH (Is it < 2 or > 12.5?) Aqueous->CheckPH Halogenated Halogenated Solvent? (DCM, Chloroform) Organic->Halogenated Neutralize Adjust to pH 5-9 (Use Dilute NaOH/HCl) CheckPH->Neutralize Yes (Corrosive) StreamB Stream B: Aqueous Waste (Trace Organics) CheckPH->StreamB No (Safe pH) Neutralize->StreamB StreamC Stream C: Halogenated Organic Waste Halogenated->StreamC Yes StreamD Stream D: Non-Halogenated Organic Waste Halogenated->StreamD No

Figure 1: Logic flow for determining the correct waste stream. Note that solid disposal is preferred to minimize downstream processing.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Preferred)

Best for: Expired reagents, weigh-paper residues, contaminated solid absorbents.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty clear waste bag.

  • Segregation: Ensure no oxidizing solids (e.g., nitrates) are in the same container.

  • Labeling:

    • Chemical Name: "3-(Aminomethyl)cyclobutanone Hydrochloride"[4][5][6]

    • Hazards: Check "Toxic" and "Corrosive."[3]

    • Composition: "100% Solid."[7]

  • Sealing: Screw the lid tight. If using a bag, use the "gooseneck" taping method to ensure an airtight seal.

Protocol B: Liquid Waste (Aqueous)

Best for: Reaction workups, washed glassware residues.

  • pH Check: The hydrochloride salt will acidify water. Dip a pH strip into the waste.

    • Action: If pH < 2, slowly add dilute Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) until pH is between 5 and 9.
    • Warning: Neutralization generates heat. Perform in an ice bath if volume > 500mL.

  • Transfer: Pour into the "Aqueous Waste" carboy.

  • Compatibility Check: Ensure the carboy does not contain Cyanides (acid + cyanide = HCN gas) or Sulfides.

Protocol C: Liquid Waste (Organic)

Best for: Mother liquors, synthesis filtrates.

  • Solvent Identification: Determine if your primary solvent is halogenated (DCM, Chloroform) or non-halogenated (Ethyl Acetate, Methanol).

  • Segregation:

    • Do not mix with waste containing strong oxidizers (e.g., Chromic acid waste).

    • Do not mix with waste containing active metals (Sodium, Lithium).

  • Transfer: Pour into the appropriate "Organic Solvents" carboy (Halogenated or Non-Halogenated).

Chemical Compatibility & Storage

Improper storage prior to disposal is a common failure point. The diagram below illustrates critical incompatibilities.

Compatibility Target 3-(Aminomethyl) cyclobutanone HCl Oxidizers Strong Oxidizers (Peroxides, Nitrates) Target->Oxidizers Bases Strong Bases (NaOH, KOH) Target->Bases Cyanides Cyanides/Sulfides Target->Cyanides Explosion Risk of Ring Cleavage & Exotherm Oxidizers->Explosion Causes Fumes Release of Free Amine (Volatile/Odor) Bases->Fumes Causes Gas Release of HCN/H2S Gas (Fatal) Cyanides->Gas Acidic Salt Reacts

Figure 2: Compatibility interactions. Red lines indicate severe safety risks; yellow indicates operational hazards.

Emergency Spill Procedures

In the event of a spill outside of a containment hood:

  • Evacuate & Ventilate: If the spill is large (>10g) or dust is visible, clear the area.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.

  • Containment (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.

  • Containment (Liquid):

    • Absorb with vermiculite or sand.

    • Do not use combustible materials like sawdust.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Place all cleanup materials in the Solid Hazardous Waste bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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3-(Aminomethyl)cyclobutanone hydrochloride
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